molecular formula C9H19NO B159691 (S)-2-Amino-3-cyclohexylpropan-1-ol CAS No. 131288-67-0

(S)-2-Amino-3-cyclohexylpropan-1-ol

Cat. No.: B159691
CAS No.: 131288-67-0
M. Wt: 157.25 g/mol
InChI Key: QWDRYURVUDZKSG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-cyclohexylpropan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the presence of a cyclohexyl group and a stereocenter, make it a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its prominent role in the development of renin inhibitors, a class of drugs targeting the Renin-Angiotensin System (RAS) for the management of hypertension.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyThis compoundThis compound Hydrochloride
IUPAC Name (2S)-2-amino-3-cyclohexylpropan-1-ol(2S)-2-amino-3-cyclohexylpropan-1-ol hydrochloride
Synonyms (S)-3-Cyclohexylalaninol, L-Cyclohexylalaninol(S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride
CAS Number 131288-67-0[1]117160-99-3
Molecular Formula C₉H₁₉NO[1]C₉H₂₀ClNO
Molecular Weight 157.25 g/mol [1]193.71 g/mol
Appearance White or light yellow crystalSolid
Melting Point Not specified230 °C (decomposes)
Solubility Soluble in water and alcohol[2]Not specified
pKa (Predicted) 12.86 ± 0.10[1]Not applicable

Synthesis

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and common laboratory-scale approach involves the reduction of the corresponding α-amino acid, (S)-cyclohexylalanine.

Experimental Protocol: Reduction of (S)-Cyclohexylalanine

Objective: To synthesize this compound by the reduction of the carboxylic acid functionality of (S)-cyclohexylalanine.

Materials:

  • (S)-cyclohexylalanine

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for neutralization

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Amino Acid: (S)-cyclohexylalanine is dissolved in anhydrous THF and slowly added to the LiAlH₄ suspension via the dropping funnel. The addition is typically performed at 0 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup and is used to precipitate the aluminum salts, making them easier to filter off.

  • Filtration and Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo to yield the crude this compound. Further purification can be achieved by distillation or crystallization, often after conversion to its hydrochloride salt.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions by trained personnel.

Biological Significance and Application in Drug Development

This compound is a key chiral intermediate in the synthesis of the direct renin inhibitor, aliskiren.[3] Renin is an enzyme that plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS pathway is a major target for antihypertensive drugs. Renin inhibitors, synthesized using building blocks like this compound, block the initial and rate-limiting step of this cascade.[4]

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE ReninInhibitor This compound -derived Renin Inhibitor (e.g., Aliskiren) ReninInhibitor->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) and the point of inhibition by drugs derived from this compound.

Experimental Protocol: Renin Inhibition Assay

To assess the efficacy of renin inhibitors synthesized from this compound, a fluorometric renin inhibitor screening assay is commonly employed.

Objective: To determine the inhibitory activity of a test compound on renin activity.

Principle: The assay utilizes a synthetic peptide substrate that is quenched. Upon cleavage by renin, a fluorophore is released, and the resulting fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of fluorescence generation.[5][6]

Materials:

  • Human recombinant renin

  • Renin substrate (FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[5]

  • Test compound (renin inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Aliskiren)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of renin, renin substrate, and the test compound at various concentrations in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to respective wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer and renin substrate.

    • Inhibitor wells: Assay buffer, renin substrate, and the test compound at different concentrations.

  • Pre-incubation: Pre-incubate the plate with the test compounds for a short period (e.g., 10-15 minutes) at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the renin solution to all wells except the blanks.

  • Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm or 540/590 nm, depending on the substrate) over time.[6][7]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control wells. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow Start Start Prep Prepare Reagents: - Renin - Substrate - Inhibitor Start->Prep Plate Plate Setup: - Blanks - Controls - Inhibitor dilutions Prep->Plate PreIncubate Pre-incubate plate Plate->PreIncubate Initiate Initiate reaction with Renin PreIncubate->Initiate Measure Measure Fluorescence over time Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as 3-Cyclohexyl-L-alaninol, is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique structural features, comprising a primary alcohol, a primary amine, and a cyclohexyl moiety, make it a valuable intermediate in the development of therapeutic agents, most notably renin inhibitors for the management of hypertension. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its role in drug development, with a focus on its application in the synthesis of renin inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a stereochemically defined structure that is fundamental to its utility in asymmetric synthesis. The molecule features a propane backbone with a cyclohexyl group at the C3 position, an amino group at the C2 position with (S)-stereochemistry, and a primary hydroxyl group at the C1 position.

Chemical Identifiers:

  • IUPAC Name: (2S)-2-amino-3-cyclohexylpropan-1-ol

  • Synonyms: 3-Cyclohexyl-L-alaninol, L-Cyclohexylalaninol

  • CAS Number: 131288-67-0

  • Molecular Formula: C₉H₁₉NO[1][2]

  • Molecular Weight: 157.25 g/mol [1][2][3]

The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It is soluble in water and alcohol solvents.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound and its common hydrochloride salt is presented below.

PropertyValueReference
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2][3]
Appearance White or light yellow crystal[1]
Melting Point (HCl salt) 230 °C (decomposes)
Optical Activity (HCl salt) [α]₂₀/D +2.6° (c=1 in methanol)
Topological Polar Surface Area 46.2 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the corresponding amino acid, L-cyclohexylalanine. A general and efficient method involves the catalytic hydrogenation of L-phenylalanine to L-cyclohexylalanine, followed by reduction of the carboxylic acid or its derivative.

Experimental Protocol: Synthesis from L-Phenylalanine

This protocol is adapted from established methods for the reduction of aromatic amino acids and their derivatives.

Step 1: Synthesis of L-Cyclohexylalanine from L-Phenylalanine

A detailed experimental procedure for the synthesis of L-cyclohexylalanine has been reported in the literature. One common method involves the catalytic hydrogenation of L-phenylalanine.

Step 2: Reduction of L-Cyclohexylalanine to this compound

The reduction of the carboxylic acid moiety of L-cyclohexylalanine to the primary alcohol can be achieved using a suitable reducing agent. A common method for the reduction of amino acids to amino alcohols is through the use of borane complexes or by converting the carboxylic acid to an ester followed by reduction with a hydride reagent like sodium borohydride.

Illustrative Experimental Procedure for the Reduction of an Amino Acid Ester:

  • Esterification of L-Cyclohexylalanine: The carboxylic acid of L-cyclohexylalanine is first converted to an ester, for example, a methyl or ethyl ester, using standard esterification methods (e.g., reaction with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or HCl gas).

  • Reduction of the Ester: The resulting L-cyclohexylalanine ester is then reduced. For instance, the inorganic acid salt of the L-cyclohexylalanine ester can be reduced by the dropwise addition of a significant excess (typically 3.0-5.0 equivalents) of an aqueous sodium borohydride (NaBH₄) solution. The reaction is typically carried out at a controlled temperature, for example, between 10-40°C.

Note: This is a generalized procedure. Specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for each specific substrate and scale.

Applications in Drug Development

This compound is a key chiral building block in the synthesis of complex pharmaceutical molecules. Its primary application is in the development of renin inhibitors.

Role in the Synthesis of Renin Inhibitors

Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. Overactivity of this system can lead to hypertension. Renin inhibitors block the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

This compound is incorporated into the structure of potent and orally bioavailable renin inhibitors. Its cyclohexyl group can occupy a hydrophobic pocket in the active site of the renin enzyme, contributing to the binding affinity and potency of the inhibitor.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS and the point of intervention for renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Aldosterone Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Adrenal_Gland->Aldosterone Stimulates Secretion Renin_Inhibitor Renin Inhibitor (Derived from (S)-2-Amino-3- cyclohexylpropan-1-ol) Renin_Inhibitor->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of renin inhibitors.

Experimental Workflows

General Workflow for the Synthesis and Characterization

The following diagram outlines the typical experimental workflow from starting materials to the final, characterized product.

Synthesis_Workflow Start L-Phenylalanine Step1 Catalytic Hydrogenation (e.g., Rh/Al₂O₃, H₂) Start->Step1 Intermediate L-Cyclohexylalanine Step1->Intermediate Step2 Esterification (e.g., ROH, H⁺) Intermediate->Step2 Ester L-Cyclohexylalanine Ester Step2->Ester Step3 Reduction (e.g., NaBH₄) Ester->Step3 Product This compound Step3->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile chiral intermediate in medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and its utility in constructing complex molecular architectures, particularly for renin inhibitors, underscore its importance. Further exploration of its applications in the synthesis of other biologically active molecules remains an active area of research. This guide provides a foundational understanding of its properties and synthesis for researchers and scientists in the field.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as L-cyclohexylalaninol, is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various pharmaceutical agents, acting as a key building block for molecules with therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategy: Reduction of L-Cyclohexylalanine Derivatives

The most prevalent and stereospecific method for the synthesis of this compound involves the reduction of the carboxylic acid or ester functionality of the readily available chiral amino acid, L-cyclohexylalanine. This approach preserves the stereochemistry at the C2 position, yielding the desired (S)-enantiomer of the amino alcohol.

Method 1: Reduction of L-Cyclohexylalanine using Borane Reagents

A common and effective method for the direct reduction of the carboxylic acid of L-cyclohexylalanine is the use of borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS).

Experimental Protocol:

  • Preparation: A solution of L-cyclohexylalanine in a dry aprotic solvent, typically tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A solution of borane-tetrahydrofuran complex (typically 2-3 equivalents) is added dropwise to the L-cyclohexylalanine solution at a controlled temperature, usually 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, often several hours, until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, which reacts with the excess borane.

  • Work-up: The solvent is removed under reduced pressure. The residue is then treated with an aqueous acid (e.g., HCl) to hydrolyze the amino-borane complex and to form the hydrochloride salt of the product.

  • Purification: The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. The aqueous layer is then basified (e.g., with NaOH) to a pH of approximately 10-12, and the free amino alcohol is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by crystallization or chromatography to obtain the final product of high purity.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Enantiomeric Excess>99%

Reaction Pathway:

G L_CHA L-Cyclohexylalanine Intermediate Amino-borane complex L_CHA->Intermediate Reduction BH3_THF BH3·THF BH3_THF->Intermediate Product This compound Intermediate->Product Hydrolysis Methanol Methanol (Quench) Methanol->Intermediate HCl HCl (Work-up) HCl->Intermediate

Reduction of L-Cyclohexylalanine with Borane
Method 2: Reduction of L-Cyclohexylalanine Esters with Lithium Aluminum Hydride (LiAlH4)

An alternative and highly effective method involves the esterification of L-cyclohexylalanine followed by reduction of the resulting ester with a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol:

  • Esterification: L-cyclohexylalanine is first converted to its corresponding methyl or ethyl ester. A common method is to react L-cyclohexylalanine with thionyl chloride in methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).

  • Preparation for Reduction: The crude L-cyclohexylalanine ester is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere.

  • Reduction: This solution is then added dropwise to a stirred suspension of lithium aluminum hydride (typically 1.5-2 equivalents) in the same solvent at 0 °C. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours until completion.

  • Work-up (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

  • Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with the reaction solvent. The combined filtrate and washings are then dried over an anhydrous salt and the solvent is removed under reduced pressure to give the crude amino alcohol.

  • Purification: The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data:

ParameterValue
Typical Yield (overall)75-90%
Enantiomeric Excess>99%

Reaction Pathway:

G cluster_0 Step 1 cluster_1 Step 2 L_CHA L-Cyclohexylalanine L_CHA_Ester L-Cyclohexylalanine Methyl Ester L_CHA->L_CHA_Ester Esterification Esterification (e.g., SOCl2, MeOH) Esterification->L_CHA_Ester Product This compound L_CHA_Ester->Product LiAlH4 LiAlH4 LiAlH4->Product Reduction Reduction

Two-step synthesis via ester reduction

Conclusion

The synthesis of this compound is most reliably achieved through the stereospecific reduction of L-cyclohexylalanine or its ester derivatives. The choice between direct reduction of the carboxylic acid with borane reagents and the two-step esterification-reduction sequence with LiAlH4 will depend on factors such as the availability of reagents, scale of the reaction, and safety considerations. Both methods are capable of providing the target molecule in high yield and excellent enantiomeric purity, making it readily accessible for its applications in research and development. This guide provides the necessary foundational information for the successful synthesis of this important chiral building block.

An In-depth Technical Guide on (S)-2-Amino-3-cyclohexylpropan-1-ol (CAS Number: 131288-67-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as L-Cyclohexylalaninol, is a chiral amino alcohol that serves as a critical building block in synthetic organic chemistry. Its structural features, including a primary amine, a primary alcohol, and a cyclohexyl moiety, make it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and a significant application in the development of renin inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow solid.[1] It is soluble in water and alcohol.[1] The majority of commercially available data pertains to its more stable hydrochloride salt, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride (CAS: 117160-99-3).

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound(S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride
CAS Number 131288-67-0[2]117160-99-3
Molecular Formula C₉H₁₉NO[2]C₉H₂₀ClNO[3]
Molecular Weight 157.25 g/mol [2]193.71 g/mol
Appearance White or light yellow crystal[1]Solid[4]
Melting Point Not reported230 °C (decomposes)
Optical Activity Not reported[α]20/D +2.6° (c=1 in methanol)
Purity >95% (typical)>97% (typical)

Table 2: Computed and Spectroscopic Data for this compound

Data TypeValue/Prediction
Topological Polar Surface Area 46.2 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Predicted ¹H-NMR Available through spectral databases
Predicted ¹³C-NMR Available through spectral databases
InChI Key QWDRYURVUDZKSG-VIFPVBQESA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding amino acid, L-cyclohexylalanine. A common synthetic strategy involves a three-step process: N-protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection.

G cluster_0 Synthesis Workflow L-Cyclohexylalanine L-Cyclohexylalanine Boc-L-cyclohexylalanine Boc-L-cyclohexylalanine L-Cyclohexylalanine->Boc-L-cyclohexylalanine  1. N-Protection (Boc₂O, Base) Boc-(S)-2-amino-3-cyclohexylpropan-1-ol Boc-(S)-2-amino-3-cyclohexylpropan-1-ol Boc-L-cyclohexylalanine->Boc-(S)-2-amino-3-cyclohexylpropan-1-ol  2. Reduction (e.g., BH₃·SMe₂) This compound This compound Boc-(S)-2-amino-3-cyclohexylpropan-1-ol->this compound  3. Deprotection (Acid)

A typical synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of L-Cyclohexylalanine

  • To a solution of L-cyclohexylalanine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-cyclohexylalanine.

Step 2: Reduction of Boc-L-cyclohexylalanine

  • Dissolve Boc-L-cyclohexylalanine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Add borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-(S)-2-amino-3-cyclohexylpropan-1-ol.

Step 3: Deprotection of Boc-(S)-2-amino-3-cyclohexylpropan-1-ol

  • Dissolve Boc-(S)-2-amino-3-cyclohexylpropan-1-ol (1 equivalent) in a minimal amount of dichloromethane (DCM) or methanol.

  • Add an excess of 4 M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid in vacuo.

  • The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Application in Drug Development: Synthesis of Renin Inhibitors

A significant application of this compound is in the synthesis of direct renin inhibitors, a class of antihypertensive agents.[3] These drugs target the enzyme renin, which plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The Renin-Angiotensin Signaling Pathway

The RAS is a hormonal cascade that begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Both of these effects contribute to an increase in blood pressure. Direct renin inhibitors block the first and rate-limiting step of this pathway.

G cluster_1 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone BloodPressure BloodPressure Vasoconstriction->BloodPressure  Increase Aldosterone->BloodPressure  Increase Renin Renin ACE ACE ReninInhibitor ReninInhibitor ReninInhibitor->Renin Inhibits

The Renin-Angiotensin System and the site of action for renin inhibitors.
Experimental Protocol: Synthesis of a Renin Inhibitor Intermediate

This protocol describes a representative peptide coupling reaction to form an amide bond, a common step in the synthesis of many renin inhibitors, using this compound.

Materials:

  • This compound hydrochloride

  • A suitable N-protected amino acid or carboxylic acid partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid/carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at 0°C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and act as a base.

  • Add the solution of the free amine to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

This compound is a versatile chiral building block with significant applications in the synthesis of pharmaceuticals, most notably renin inhibitors. Its straightforward synthesis from L-cyclohexylalanine and its utility in forming key structural motifs underscore its importance for researchers and professionals in drug discovery and development. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for its practical application in the laboratory.

References

An In-depth Technical Guide on (S)-2-Amino-3-cyclohexylpropan-1-ol: Properties, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Amino-3-cyclohexylpropan-1-ol, a key chiral building block in pharmaceutical synthesis. It details experimental protocols for its synthesis and analysis, and explores its significant role in the development of renin inhibitors, a class of drugs used to treat hypertension.

Core Physical and Chemical Properties

This compound, also known as L-cyclohexylalaninol, is a white to light yellow crystalline solid.[1] It is soluble in water and alcohol solvents.[1] The following tables summarize its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [2]
Boiling Point 120 °C (at 1 Torr)
pKa 12.86 ± 0.10 (Predicted)[2]
Solubility Soluble in water and alcohol[1]

Table 1: Physical and Chemical Properties of this compound

The hydrochloride salt of this compound is also commonly used and has the following properties:

PropertyValueSource
Molecular Formula C₉H₁₉NO·HCl
Molecular Weight 193.71 g/mol
Melting Point 230 °C (decomposes)
Optical Activity [α]₂₀/D +2.6°, c = 1 in methanol

Table 2: Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

The synthesis of this compound is of significant interest due to its application in the pharmaceutical industry. A common and effective method involves the reduction of the corresponding amino acid, L-cyclohexylalanine. While specific, detailed industrial protocols are often proprietary, a general experimental procedure based on established chemical transformations is outlined below.

Synthesis of this compound from L-cyclohexylalanine

This procedure involves the reduction of the carboxylic acid group of the amino acid to a primary alcohol.

Materials:

  • L-cyclohexylalanine

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Protection of the Amine Group (Optional but Recommended): To avoid side reactions, the amine group of L-cyclohexylalanine can be protected with a suitable protecting group such as tert-butyloxycarbonyl (Boc). This involves reacting L-cyclohexylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

  • Reduction of the Carboxylic Acid: The protected or unprotected L-cyclohexylalanine is dissolved in a dry, aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon). The reducing agent (e.g., BH₃·THF or LiAlH₄) is then added slowly at a controlled temperature, typically 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or an aqueous acid solution at 0 °C. If LiAlH₄ was used, a standard Fieser workup (sequential addition of water, 15% NaOH solution, and water) is performed. The resulting solids are filtered off, and the filtrate is collected.

  • Deprotection (if applicable): If a protecting group was used, it is removed at this stage. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • Isolation and Purification: The crude product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by crystallization.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the protons on the propane backbone, and the protons of the amine and hydroxyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Role in Drug Development: Synthesis of Renin Inhibitors

A primary application of this compound is as a crucial chiral intermediate in the synthesis of renin inhibitors. Renin is an enzyme that plays a key role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure.

Aliskiren is a potent and selective direct renin inhibitor used for the treatment of hypertension. The synthesis of Aliskiren utilizes this compound as a key building block to introduce the necessary stereochemistry and the cyclohexyl moiety, which is important for binding to the active site of the renin enzyme.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of action for renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt & Water Retention Increased_BP Increased Blood Pressure Kidney->Increased_BP Renin Renin (from Kidney) dummy1 Renin->dummy1 ACE ACE (from Lungs) dummy2 ACE->dummy2 Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Renin inhibits dummy1->Angiotensin_I dummy2->Angiotensin_II

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of renin inhibitors.

Generalized Workflow for Renin Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a renin inhibitor like Aliskiren, highlighting the incorporation of this compound.

Synthesis_Workflow Start Starting Materials Amino_Alcohol This compound Start->Amino_Alcohol Other_Fragments Other Key Intermediates Start->Other_Fragments Coupling Coupling Reactions Amino_Alcohol->Coupling Other_Fragments->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Final_Steps Final Synthetic Steps (Deprotection, etc.) Intermediate->Final_Steps Purification Purification (Chromatography, Crystallization) Final_Steps->Purification Final_Product Final Renin Inhibitor (e.g., Aliskiren) Purification->Final_Product

Caption: Generalized workflow for the synthesis of a renin inhibitor using this compound.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of renin inhibitors for the management of hypertension. Its specific stereochemistry and structural features make it an essential component for achieving high potency and selectivity in drug candidates. A thorough understanding of its physical and chemical properties, as well as reliable synthetic and analytical protocols, is crucial for its effective utilization in drug discovery and development.

References

A Technical Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (S)-2-amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol widely utilized as a key building block in synthetic organic chemistry and drug development. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the preparation of therapeutic agents.

Chemical Identity and Properties

This compound is a chiral compound valued for its bifunctional nature, containing both a primary amine and a primary alcohol. This structure makes it a versatile intermediate in the synthesis of complex molecular targets.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: (2S)-2-amino-3-cyclohexylpropan-1-ol

  • Common Synonyms: 3-Cyclohexyl-L-alaninol, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol[1]

  • CAS Number: 131288-67-0

Physicochemical Data

The key physical and chemical properties of this compound and its common hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C₉H₁₉NO[2][3]C₉H₂₀ClNO[1]
Molecular Weight 157.25 g/mol [3][4]193.71 g/mol [1][5]
Appearance White or light yellow crystal[2]Solid[6]
Melting Point Not available230 °C (dec.)[5]
Boiling Point 282.7 °C at 760 mmHg (Predicted)Not available
Density 0.984 g/cm³ (Predicted)Not available
Optical Activity Not available[α]²⁰/D +2.6° (c=1 in methanol)[5]
pKa 12.86 ± 0.10 (Predicted)[3]Not applicable
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place[3]Not specified

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a chiral intermediate. Its specific stereochemistry and functional groups are crucial for building the core structures of complex active pharmaceutical ingredients (APIs).

Its most notable use is in the synthesis of renin inhibitors, a class of drugs used to treat hypertension.[1][5] The cyclohexyl side chain serves as a hydrophobic P1 substituent that can fit into the S1 binding pocket of the renin enzyme, while the amino alcohol backbone provides a scaffold for further molecular elaboration.

Synthesis Methodology

This compound is most commonly synthesized via the chemical reduction of its parent amino acid, 3-Cyclohexyl-L-alanine.[2] This approach preserves the stereochemical integrity of the chiral center. While various reducing agents can be employed, methods involving borane complexes are particularly effective for the direct reduction of the carboxylic acid moiety to a primary alcohol.

Representative Experimental Protocol: Reduction of 3-Cyclohexyl-L-alanine

The following protocol is a representative procedure adapted from a well-established method for the reduction of α-amino acids using a borane-methyl sulfide (BMS) complex. This method is highly effective for non-polar amino acids like 3-Cyclohexyl-L-alanine.

Disclaimer: This is a representative protocol and has not been optimized for this specific substrate. Appropriate risk assessments and small-scale trials should be conducted before scaling up.

Materials:

  • 3-Cyclohexyl-L-alanine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-methyl sulfide complex (BMS, ~10 M in THF)

  • Methanol (MeOH)

  • 6 M Sodium Hydroxide (NaOH)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with 3-Cyclohexyl-L-alanine (1.0 eq.) and anhydrous THF. The resulting suspension is stirred.

  • Reduction: The suspension is cooled to 0°C in an ice bath. Borane-methyl sulfide complex (approx. 1.1 eq.) is added dropwise via syringe over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas evolution will be observed.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: The reaction is cooled to 0°C, and methanol is added slowly and cautiously to quench the excess borane complex until gas evolution ceases.

  • Solvent Removal: The solvent (THF, methanol, and dimethyl sulfide) is removed under reduced pressure using a rotary evaporator.

  • Hydrolysis: The resulting residue is dissolved in 6 M aqueous NaOH and refluxed for 4 hours to hydrolyze any borate ester intermediates.

  • Workup and Extraction: The mixture is cooled and saturated with solid potassium carbonate to reduce the solubility of the product in the aqueous layer. The aqueous phase is then extracted multiple times with chloroform or dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.

  • Purification: The crude product can be purified by vacuum distillation or crystallization to afford this compound as a solid.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

G cluster_synthesis Synthesis Workflow A Charge Reactor with 3-Cyclohexyl-L-alanine & THF B Cool to 0°C A->B C Add Borane-Methyl Sulfide (BMS) Dropwise B->C D Reflux for 12-18h C->D E Quench with Methanol D->E F Solvent Removal E->F G Hydrolyze with NaOH F->G H Extract with Organic Solvent G->H I Purify by Distillation H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

G start 3-Cyclohexyl-L-alanine (Starting Material) product This compound (Product) start->product 1. Borane-Methyl Sulfide (BMS) / THF 2. NaOH (aq), Workup

Caption: Key chemical transformation from amino acid to amino alcohol.

Safety Information

The hydrochloride salt of this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood.

References

Spectroscopic and Synthetic Profile of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral amino alcohol, (S)-2-Amino-3-cyclohexylpropan-1-ol. This compound, also known as 3-Cyclohexyl-L-alaninol, is a valuable building block in medicinal chemistry, particularly in the synthesis of renin inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and utilization in drug discovery and development pipelines.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and alcohol solvents.

PropertyValue
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
CAS Number131288-67-0
AppearanceWhite to light yellow crystal

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5m1HH-2
~3.4dd1HH-1a
~3.2dd1HH-1b
~1.8 - 0.8m13HCyclohexyl protons, H-3
(variable)br s3H-NH₂, -OH

Note: The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons are variable and depend on the solvent and concentration. The multiplicity "m" denotes a multiplet, "dd" a doublet of doublets, and "br s" a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~65C-1
~55C-2
~40C-3
~35Cyclohexyl C-1'
~34Cyclohexyl C-2', C-6'
~27Cyclohexyl C-4'
~26Cyclohexyl C-3', C-5'
IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2920 - 2850StrongC-H stretching (aliphatic)
1600 - 1500MediumN-H bending
1100 - 1000StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
158[M+H]⁺ (Molecular ion peak)
140[M-NH₃]⁺
127[M-CH₂OH]⁺
83Cyclohexylmethyl cation

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of the corresponding amino acid, L-cyclohexylalanine, or its ester derivative.

Synthesis of this compound from L-Cyclohexylalanine Methyl Ester

This procedure involves the reduction of the ester functionality using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • L-cyclohexylalanine methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid

  • Ethyl acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled in an ice bath.

  • Addition of Ester: A solution of L-cyclohexylalanine methyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH₄ and the aluminum salts.

  • Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (S)-2-Amino-3- cyclohexylpropan-1-ol Purification Purification (Distillation/ Recrystallization) Synthesis->Purification HNMR ¹H NMR Purification->HNMR Sample Prep CNMR ¹³C NMR Purification->CNMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Confirmation Structure Confirmation & Purity Assessment HNMR->Structure_Confirmation CNMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides essential spectroscopic and synthetic information for this compound. The presented data and protocols are intended to support researchers and scientists in the effective synthesis, characterization, and application of this important chiral building block in the field of drug discovery and development. Accurate spectroscopic analysis is paramount for ensuring the quality and identity of this compound in any research or development endeavor.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-2-Amino-3-cyclohexylpropan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, provides a detailed experimental protocol for acquiring such spectra, and illustrates the structural correlations through a Graphviz diagram.

Predicted NMR Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, namely the amino and hydroxyl groups, as well as the cyclohexyl ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on -OHBroad singlet1H
H on -NH₂Broad singlet2H
H on C1Multiplet2H
H on C2Multiplet1H
H on C3Multiplet2H
H on C4 (cyclohexyl)Multiplet1H
H on C5, C6, C7, C8, C9 (cyclohexyl)Multiplet10H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in this compound. The presence of the electron-withdrawing amino and hydroxyl groups results in downfield shifts for the adjacent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)~65
C2 (-CH(NH₂)-)~55
C3 (-CH₂-cyclohexyl)~40
C4 (cyclohexyl, attached to C3)~35
C5, C9 (cyclohexyl)~33
C6, C8 (cyclohexyl)~26
C7 (cyclohexyl)~27

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard methodologies for small organic molecules and amino alcohols.[1][2][3]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for amino alcohols. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key predicted NMR signals.

References

(S)-2-Amino-3-cyclohexylpropan-1-ol: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and hazard information for the chemical compound (S)-2-Amino-3-cyclohexylpropan-1-ol. Due to a lack of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally similar compounds, including its hydrochloride salt and other amino alcohols, to provide a thorough understanding of its potential hazards. All professionals handling this substance should exercise caution and adhere to the safety protocols outlined herein.

GHS Hazard Identification and Classification

Table 1: GHS Hazard Summary (Inferred)

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage (inferred) / H315: Causes skin irritationDanger / WarningGHS05 (Corrosion), GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damage (inferred) / H319: Causes serious eye irritationDanger / WarningGHS05 (Corrosion), GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation (inferred)WarningGHS07 (Exclamation Mark)

Physical and Chemical Properties

Limited specific data for the free base form of this compound is available. The following table summarizes known and predicted physical and chemical properties.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H19NO[2]
Molar Mass157.25 g/mol [2][3][4]
Boiling Point120 °C (at 1 Torr)[3]
pKa (Predicted)12.86 ± 0.10[2][3]
Flash PointNot available for the free base. Not applicable for the hydrochloride salt.[1]
SolubilitySoluble in water and alcohol solvents.[3]

Toxicological Data

Quantitative toxicological data for this compound is scarce. The information below is derived from a structurally related compound and should be used as an estimate of potential toxicity.

Table 3: Toxicological Data (for structurally similar compounds)

TestSpeciesRouteValueCompound Tested
LD50RatOral7,500 mg/kg(±)-3-Amino-1,2-propanediol

Precautionary Measures and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following precautionary statements and PPE are recommended when handling this compound.

Table 4: Recommended Precautionary Statements and PPE

CategoryPrecautionary Statements
Prevention P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Storage P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
PPE Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, lab coat, and respiratory protection (e.g., N95 dust mask or higher) if dust or aerosols are generated.[1]

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments. These protocols would be appropriate for generating definitive data for this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²). The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The standard exposure period is 4 hours. However, for substances suspected of being corrosive, a sequential approach may be used, with observations at 3 minutes, 1 hour, and 4 hours. The test is terminated if a corrosive effect is observed at any point.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after removal. The reactions are scored based on a standardized scale.

  • Confirmation: If no corrosive effect is observed in the initial test, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Model: The test is typically performed on a single albino rabbit initially.

  • Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored according to a standardized system.

  • Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Model: The test is typically conducted in rats.

  • Dosing Procedure: A stepwise procedure is used, with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on available information.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The classification of the substance is determined by the number of animals that die at specific dose levels. This method avoids the use of a large number of animals to determine a precise LD50 value.

Environmental Hazards

There is currently no specific data available on the ecotoxicity or environmental fate of this compound. However, given its solubility in water, it is likely to be mobile in the environment. Until specific data is available, it should be handled in a manner that prevents its release into the environment.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a chemical substance like this compound, in line with OECD guidelines.

HazardAssessmentWorkflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Communication A Literature Review & Existing Data Analysis D Skin Corrosion/Irritation (e.g., EpiDerm™, EpiSkin™) A->D Weight of Evidence H Acute Oral Toxicity (OECD 423) A->H B Analyze Physicochemical Properties (pH, etc.) B->D C In Silico/QSAR Prediction C->D C->H F Acute Dermal Irritation/ Corrosion (OECD 404) D->F If in vitro inconclusive or negative G Acute Eye Irritation/ Corrosion (OECD 405) D->G If corrosive, assume eye corrosion E Eye Irritation (e.g., BCOP, ICE) E->G If in vitro inconclusive or negative F->G If not corrosive, proceed to eye test I GHS Classification F->I G->I H->I J Develop Safety Data Sheet (SDS) I->J K Define Safe Handling Procedures J->K

Figure 1. Hazard Assessment Workflow

Signaling Pathway for Skin Corrosion

The following diagram illustrates a simplified signaling pathway leading to skin corrosion upon exposure to a corrosive substance.

SkinCorrosionPathway cluster_0 Cellular Events cluster_1 Tissue Level Response A Corrosive Substance (this compound) B Disruption of Stratum Corneum A->B C Interaction with Keratinocytes B->C D Cell Membrane Damage C->D E Release of Inflammatory Mediators (Cytokines, Prostaglandins) D->E F Cell Death (Necrosis) D->F G Inflammatory Response E->G J Tissue Destruction (Ulceration, Necrosis) F->J H Edema (Swelling) G->H I Erythema (Redness) G->I

Figure 2. Skin Corrosion Pathway

References

An In-Depth Technical Guide on the Chirality of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Key Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (S)-2-amino-3-cyclohexylpropan-1-ol, a critical building block in the synthesis of various pharmaceuticals, most notably renin inhibitors. This document details its physicochemical properties, outlines a common enantioselective synthetic route, and illustrates its application in the synthesis of the antihypertensive drug Aliskiren. Furthermore, it describes the biochemical pathway targeted by drugs derived from this chiral amino alcohol.

Physicochemical and Chiral Properties

This compound is a chiral primary amino alcohol. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral synthon. The hydrochloride salt is a common and stable form of this compound.

PropertyValueReference
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance White to off-white powderGeneral Knowledge
Melting Point (HCl salt) 230 °C (decomposes)
Specific Optical Rotation [α]D²⁰ (HCl salt) +2.6° (c=1 in methanol)
CAS Number 131288-67-0
CAS Number (HCl salt) 117160-99-3

Enantioselective Synthesis of this compound

The most common and efficient method for the enantioselective synthesis of this compound is the reduction of the corresponding amino acid, L-cyclohexylalanine, or its ester derivative. This method preserves the stereochemistry of the starting material.

Experimental Protocol: Reduction of L-Cyclohexylalanine Methyl Ester

Objective: To synthesize this compound by reduction of L-cyclohexylalanine methyl ester using lithium aluminum hydride (LiAlH₄).

Materials:

  • L-Cyclohexylalanine methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A solution of L-cyclohexylalanine methyl ester in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining a low temperature.

  • Work-up: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation of the Free Base: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Formation of the Hydrochloride Salt (Optional but recommended for stability and handling): The crude amino alcohol is dissolved in dichloromethane and a solution of HCl in diethyl ether is added until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield and Purity:

  • Yield: Typically in the range of 85-95%.

  • Enantiomeric Excess (ee): >99% (as the starting material is enantiopure).

Synthesis Workflow

G start L-Cyclohexylalanine Methyl Ester in Anhydrous THF reagent LiAlH4 in Anhydrous THF (0°C to reflux) start->reagent quench Quenching (H2O, NaOH(aq), H2O) reagent->quench workup Filtration and Drying (Na2SO4) quench->workup evaporation Solvent Evaporation workup->evaporation product_free This compound (crude) evaporation->product_free hcl_salt HCl Salt Formation (HCl in Et2O, CH2Cl2) product_free->hcl_salt product_hcl this compound HCl (pure solid) hcl_salt->product_hcl

Caption: Workflow for the synthesis of this compound HCl.

Application in Drug Development: Synthesis of Aliskiren

This compound and its derivatives are key intermediates in the synthesis of the direct renin inhibitor, Aliskiren. The following is a simplified representation of a synthetic route to an Aliskiren intermediate, highlighting the incorporation of a similar chiral amino alcohol building block.

Experimental Workflow: Synthesis of an Aliskiren Intermediate

This workflow illustrates a convergent synthesis approach where a chiral amino alcohol derivative is coupled with another key fragment.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis amino_alcohol This compound derivative protection N- and O-Protection amino_alcohol->protection modification1 Chain Elongation protection->modification1 fragment_a Fragment A (Chiral Amine Component) modification1->fragment_a coupling Coupling Reaction (e.g., Grignard or other organometallic coupling) fragment_a->coupling starting_material_b Aromatic Starting Material modification2 Functional Group Interconversions starting_material_b->modification2 fragment_b Fragment B (Aromatic Component) modification2->fragment_b fragment_b->coupling deprotection Deprotection and further modifications coupling->deprotection aliskiren_intermediate Aliskiren Intermediate deprotection->aliskiren_intermediate

Caption: Convergent synthesis of an Aliskiren intermediate.

Role in Signaling Pathways: Inhibition of the Renin-Angiotensin System

This compound is a component of direct renin inhibitors, which target the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the enzyme renin cleaving angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active component of the system. Angiotensin II binds to its receptor (AT1), leading to vasoconstriction and the release of aldosterone, which in turn causes sodium and water retention, ultimately increasing blood pressure. Direct renin inhibitors, containing the structural motif derived from this compound, bind to the active site of renin, preventing the initial, rate-limiting step of this cascade.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Na_H2O_Retention Na_H2O_Retention Aldosterone_Secretion->Na_H2O_Retention Na_H2O_Retention->Increased_Blood_Pressure Renin_Inhibitor Direct Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Renin

Caption: The Renin-Angiotensin System and the point of inhibition.

An In-depth Technical Guide on the Solubility of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-2-Amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol with applications in organic synthesis, notably as a building block for renin inhibitors. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative information, estimated solubility based on structurally similar compounds, and detailed experimental protocols for precise solubility determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical intermediate like this compound, understanding its solubility in different solvents is crucial for reaction kinetics, purification, formulation, and ultimately, bioavailability of the final active pharmaceutical ingredient (API).

Factors influencing the solubility of amino alcohols include:

  • pH: The amino group can be protonated and the hydroxyl group can be deprotonated, making solubility highly dependent on the pH of the medium.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • Solvent Polarity: The presence of both a polar amino alcohol group and a nonpolar cyclohexyl group means that solubility will vary significantly between polar and nonpolar solvents.

  • Salt Form: The hydrochloride salt of this compound is a solid and is expected to have different solubility characteristics compared to the free base.[1]

Solubility Profile of this compound

Qualitative Solubility:

This compound is reported to be soluble in water and alcohol solvents.[2]

Estimated Quantitative Solubility:

To provide a more quantitative perspective, the table below presents solubility data for structurally analogous amino alcohols. These compounds share key functional groups and structural motifs with this compound, making their solubility behavior a reasonable proxy.

Compound NameStructureMolecular Weight ( g/mol )SolventSolubilityReference
This compound C9H19NO 157.25 Water, Alcohols Soluble (Qualitative) [2]
(S)-(+)-LeucinolC6H15NO117.19Water, Organic SolventsSoluble[3]
DMSO22.5 mg/mL (192 mM)[4]
(S)-(+)-ValinolC5H13NO103.16WaterVery Soluble[5]
Water (Predicted)286.0 mg/mL[6]
DL-2-Amino-1-butanolC4H11NO89.14WaterVery Soluble / Miscible[7][8][9]

Note: The data for analogous compounds suggest that this compound is likely to exhibit good solubility in polar solvents like water and lower alcohols, and potentially in DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and Gravimetric Analysis

This section outlines a standard procedure for accurately determining the thermodynamic solubility of this compound.

1. Principle:

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined gravimetrically.

2. Materials and Apparatus:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed glass vials

  • Drying oven

3. Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate phase separation.[1]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any undissolved solid.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

    • Record the exact weight of the dish/vial with the solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried solute is achieved.[10][11]

    • Record the final weight of the dish/vial with the dried solute.

  • Calculation:

    • Weight of the solute = (Weight of dish + dried solute) - (Weight of empty dish)

    • Weight of the solvent = (Weight of dish + solution) - (Weight of dish + dried solute)

    • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

4. Data Presentation:

The results should be tabulated, presenting the solubility of this compound in each solvent at the specified temperature.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water25To be determined
Ethanol25To be determined
Methanol25To be determined
Isopropanol25To be determined
Acetone25To be determined
Ethyl Acetate25To be determined

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the solubility of this compound.

Solubility_Factors cluster_factors Factors Influencing Solubility cluster_compound This compound pH pH Solubility Solubility pH->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Polarity Solvent->Solubility Salt_Form Salt Form Salt_Form->Solubility

Caption: Factors influencing the solubility of this compound.

Solubility_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake-Flask) 24-48h at constant T Start->Equilibration Phase_Separation Phase Separation (Sedimentation / Centrifugation) Equilibration->Phase_Separation Sampling Filtered Sampling of Supernatant Phase_Separation->Sampling Gravimetric_Analysis Gravimetric Analysis (Solvent Evaporation) Sampling->Gravimetric_Analysis Calculation Calculate Solubility Gravimetric_Analysis->Calculation End End: Quantitative Solubility Data Calculation->End

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the Discovery and History of 3-Cyclohexyl-L-alaninol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key developments related to 3-Cyclohexyl-L-alaninol, a chiral amino alcohol that has garnered significant interest in medicinal chemistry. Primarily utilized as a building block in the synthesis of potent renin inhibitors for the treatment of hypertension, this document details its synthesis, physicochemical properties, and its role in the context of the Renin-Angiotensin System. This guide also presents quantitative bioactivity data for compounds incorporating the 3-Cyclohexyl-L-alaninol moiety, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

3-Cyclohexyl-L-alaninol, systematically known as (S)-2-amino-3-cyclohexylpropan-1-ol, is a non-proteinogenic amino alcohol. Its structure, featuring a cyclohexyl group attached to an alaninol backbone, imparts unique steric and lipophilic properties that have been exploited in the design of enzyme inhibitors. The primary application of this chiral building block has been in the development of renin inhibitors, a class of drugs that target the rate-limiting step of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[1] This guide will explore the journey of 3-Cyclohexyl-L-alaninol from its chemical synthesis to its application in potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexyl-L-alaninol and its precursor, 3-Cyclohexyl-L-alanine, is provided in the table below. This data is essential for understanding its behavior in biological systems and for its application in synthetic chemistry.

Property3-Cyclohexyl-L-alaninol3-Cyclohexyl-L-alanine
Molecular Formula C9H19NOC9H17NO2
Molecular Weight 157.25 g/mol [2]171.24 g/mol [3]
CAS Number 131288-67-0[2]27527-05-5[3]
Appearance White or light yellow crystal[4]Data not available
Melting Point 230 °C (decomposes) (as hydrochloride salt)[5]Data not available
Solubility Soluble in water and alcohol[4]Data not available
Optical Rotation [α]20/D +2.6° (c = 1 in methanol) (as hydrochloride salt)[5]Data not available

Discovery and History

The general strategy for the synthesis of such amino alcohols involves the reduction of the corresponding amino acid or its ester derivative. This approach allows for the retention of the stereochemistry at the alpha-carbon, which is crucial for biological activity.

Experimental Protocols

Synthesis of 3-Cyclohexyl-L-alaninol

The synthesis of 3-Cyclohexyl-L-alaninol is typically achieved through the reduction of its parent amino acid, 3-Cyclohexyl-L-alanine, or its corresponding ester. A general and widely used method involves the use of a reducing agent such as sodium borohydride.

Protocol: Reduction of L-Alanine Ester with Sodium Borohydride (General Procedure)

This protocol is adapted from a general method for the synthesis of L-alaninol and can be applied to the synthesis of 3-Cyclohexyl-L-alaninol from the corresponding L-cyclohexylalanine ester.[6]

Materials:

  • L-cyclohexylalanine ethyl ester hydrochloride

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Water

  • Acetone

  • Ethyl acetate

  • Apparatus for dropwise addition, reaction under controlled temperature, filtration, and vacuum distillation.

Procedure:

  • A solution of sodium borohydride in cold water is prepared.

  • A solution of L-cyclohexylalanine ethyl ester hydrochloride in ethanol is added dropwise to the sodium borohydride solution at a controlled temperature (e.g., 20 °C) over several hours.

  • The reaction mixture is aged to ensure completion.

  • Excess sodium borohydride is quenched by the addition of acetone.

  • The product is extracted into an organic solvent such as ethyl acetate.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3-Cyclohexyl-L-alaninol.

Experimental Workflow for the Synthesis of 3-Cyclohexyl-L-alaninol

G start Start: 3-Cyclohexyl-L-alanine or its ester derivative reduction Reduction (e.g., NaBH4 in Ethanol/Water) start->reduction workup Aqueous Work-up & Quenching reduction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification end End Product: 3-Cyclohexyl-L-alaninol purification->end G angiotensinogen Angiotensinogen (from Liver) angiotensin1 Angiotensin I angiotensinogen->angiotensin1 cleavage renin Renin (from Kidney) renin->angiotensin1 angiotensin2 Angiotensin II angiotensin1->angiotensin2 conversion ace ACE (Angiotensin-Converting Enzyme) ace->angiotensin2 at1_receptor AT1 Receptor angiotensin2->at1_receptor binds to effects Physiological Effects: - Vasoconstriction - Aldosterone Secretion - Increased Blood Pressure at1_receptor->effects inhibitor Renin Inhibitor (containing 3-Cyclohexyl-L-alaninol) inhibitor->renin inhibits

References

Methodological & Application

Application Notes and Protocols: (S)-2-Amino-3-cyclohexylpropan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-cyclohexylalaninol, is a valuable chiral auxiliary in asymmetric synthesis. Its utility stems from the presence of a stereogenic center and functional groups that allow for temporary attachment to a prochiral substrate. The bulky cyclohexyl group provides effective steric hindrance, directing the approach of incoming reagents to one face of the molecule, thereby inducing high diastereoselectivity in chemical transformations. This chiral auxiliary is particularly effective in controlling the stereochemical outcome of reactions such as alkylations and aldol additions, which are fundamental in the synthesis of chiral molecules, including active pharmaceutical ingredients. One notable application is in the synthesis of renin inhibitors, where precise stereochemical control is crucial for therapeutic efficacy.

Principle of Asymmetric Induction

The underlying principle of using this compound as a chiral auxiliary involves a three-step process:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate, typically through the formation of an amide or an oxazolidinone.

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, where the stereocenter of the auxiliary directs the formation of a new stereocenter with a specific configuration.

  • Cleavage: The chiral auxiliary is subsequently removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.

The steric bulk of the cyclohexyl group plays a pivotal role in creating a biased steric environment, forcing reagents to attack from the less hindered face of the enolate or other reactive intermediate.

Application in Diastereoselective Enolate Alkylation

A primary application of this compound is in the diastereoselective alkylation of enolates derived from N-acyloxazolidinones. The oxazolidinone is synthesized from the amino alcohol, and the subsequent acylation and alkylation steps proceed with a high degree of stereocontrol.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

This protocol describes the formation of the oxazolidinone ring from this compound.

  • Materials:

    • This compound

    • Diethyl carbonate

    • Potassium carbonate (K₂CO₃)

    • Toluene

  • Procedure:

    • To a solution of this compound (1 equivalent) in toluene, add diethyl carbonate (1.2 equivalents) and potassium carbonate (0.1 equivalents).

    • Heat the mixture to reflux (approximately 110-120 °C) and remove the ethanol byproduct using a Dean-Stark apparatus.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one.

Protocol 2: N-Acylation of (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

This protocol details the attachment of a propionyl group to the oxazolidinone auxiliary.

  • Materials:

    • (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

    • Propionyl chloride

    • Triethylamine (NEt₃) or n-Butyllithium (n-BuLi)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve (S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes.

    • Add propionyl chloride (1.1 equivalents) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

Protocol 3: Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

  • Materials:

    • N-Propionyl-(S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of LDA (1.1 equivalents) and stir for 30-60 minutes to form the enolate.

    • Add benzyl bromide (1.2 equivalents) dropwise and stir at -78 °C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography to isolate the alkylated product.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid.

  • Materials:

    • Alkylated N-acyloxazolidinone product

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂)

    • Tetrahydrofuran (THF)/Water

  • Procedure:

    • Dissolve the alkylated product (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (2-4 equivalents) and 30% hydrogen peroxide (4-5 equivalents).

    • Stir the mixture at 0 °C for 1-2 hours, then at room temperature until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

    • Extract the chiral carboxylic acid with an organic solvent.

    • The aqueous layer can be further treated to recover the chiral auxiliary.

Quantitative Data Summary

The following table summarizes typical results for the diastereoselective alkylation of the N-propionyl oxazolidinone derived from this compound.

ElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (de)Yield (%)
Benzyl bromideLDATHF-78>95%85-95
Methyl iodideNaHMDSTHF-78>98%90-97
Allyl bromideLDATHF-78>95%80-90

Note: The data presented are representative and may vary based on specific reaction conditions and substrate.

Visualizing the Workflow

The general workflow for the use of this compound as a chiral auxiliary in asymmetric alkylation can be visualized as follows:

Asymmetric_Alkylation_Workflow Aux This compound Oxazolidinone (S)-4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one Aux->Oxazolidinone Carbonate Acyl N-Acyl Oxazolidinone Oxazolidinone->Acyl Acyl Halide, Base Enolate Chiral Enolate Acyl->Enolate Base (LDA/NaHMDS) Product Alkylated Product Enolate->Product Electrophile (R-X) FinalProduct Enantiomerically Enriched Carboxylic Acid Product->FinalProduct Cleavage (LiOH/H₂O₂) RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage

Caption: General workflow for asymmetric alkylation.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid chelated transition state. The lithium or sodium cation of the base coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a planar five-membered ring. The bulky cyclohexylmethyl group at the C4 position of the oxazolidinone effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less sterically hindered face.

Stereochemical_Control cluster_top Top View of Chelated Enolate cluster_bottom Electrophilic Attack Enolate Chelated Enolate Intermediate Cyclohexyl Bulky Cyclohexylmethyl Group (Blocks Top Face) Attack Approaches from the less hindered bottom face Enolate->Attack Diastereoselective Alkylation Electrophile Electrophile (R-X)

Caption: Model for stereochemical induction.

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-cyclohexylalaninol, is a valuable chiral building block and precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric synthesis. Its sterically demanding cyclohexyl group and the presence of both amino and hydroxyl functionalities make it an effective stereodirecting group in a variety of chemical transformations. These transformations are critical in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of asymmetric synthesis: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Application 1: Chiral Ligand for the Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols, such as this compound, are highly effective ligands for this transformation, forming a chiral catalyst in situ with a metal salt, which then directs the stereochemical outcome of the reaction.

General Reaction Scheme

G reagents R-CHO + Et2Zn product Chiral Secondary Alcohol reagents->product Toluene, 0°C to rt catalyst Catalyst: This compound (chiral ligand) catalyst->product

Caption: Enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative procedure for the enantioselective addition of diethylzinc to an aromatic aldehyde using this compound as a chiral ligand.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe techniques

Procedure:

  • A dry 25 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (15.7 mg, 0.1 mmol, 10 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) is added, and the solution is stirred until the ligand is fully dissolved.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise via syringe over 5 minutes.

  • The resulting mixture is stirred at 0 °C for 30 minutes to allow for the in situ formation of the chiral catalyst.

  • Benzaldehyde (106 mg, 1.0 mmol) is then added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Expected Results

Based on analogous reactions with similar chiral amino alcohols, the use of this compound as a ligand is expected to provide the corresponding (S)-1-phenyl-1-propanol in good yield and with high enantioselectivity.

SubstrateProductYield (%)ee (%)
Benzaldehyde(S)-1-Phenyl-1-propanol85-95>90
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol80-90>90
Cinnamaldehyde(S)-1-Phenyl-1-penten-3-ol75-85>85

Note: The data presented in this table are representative values based on the performance of similar chiral amino alcohol ligands and should be considered as expected outcomes.

Application 2: Precursor for Oxazaborolidine Catalysts in Asymmetric Ketone Reduction (Corey-Bakshi-Shibata Reduction)

This compound is an excellent precursor for the synthesis of chiral oxazaborolidine catalysts, commonly known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source. The bulky cyclohexyl group can enhance the steric shielding of one face of the ketone, leading to high enantioselectivity.

General Reaction Scheme and Catalytic Cycle

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction AminoAlcohol This compound CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) AminoAlcohol->CBS_Catalyst Borane1 BH3 Borane1->CBS_Catalyst Ketone R-CO-R' CBS_Catalyst->Ketone Coordination Chiral_Alcohol Chiral Secondary Alcohol Ketone->Chiral_Alcohol Borane2 BH3 Borane2->Chiral_Alcohol

Application Notes and Protocols: (S)-2-Amino-3-cyclohexylpropan-1-ol in the Synthesis of Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (S)-2-amino-3-cyclohexylpropan-1-ol and its derivatives as key building blocks in the development of potent renin inhibitors, with a primary focus on the synthesis of Aliskiren, a first-in-class direct renin inhibitor for the treatment of hypertension.

Introduction

Renin is an aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive therapies. This compound and its structural analogs are valuable chiral synthons in the construction of non-peptidic renin inhibitors. Their inherent stereochemistry and functional groups allow for the precise assembly of the complex pharmacophore required for potent and selective inhibition of renin. This document outlines the key synthetic strategies, experimental protocols, and relevant data associated with the use of these building blocks in the synthesis of renin inhibitors like Aliskiren.

Key Applications

The primary application of this compound derivatives is in the stereoselective synthesis of the core amino alcohol moiety found in many renin inhibitors. This structural motif is designed to mimic the transition state of the cleavage of angiotensinogen by renin, thereby enabling potent inhibition of the enzyme.

Data Presentation

Table 1: Synthesis Yields for Key Intermediates in Aliskiren Synthesis
StepReactionStarting MaterialProductYield (%)Reference
1Grignard Reaction and LactonizationPhenylmethyl-3-methyl-1-chlorobutane derivativeLactone Intermediate~80%[1]
2AminolysisLactone IntermediateAmide IntermediateHigh (unspecified)[1][2]
3Azide ReductionAzide IntermediateAliskirenHigh (unspecified)[1]
4Overall ProcessAdvanced IntermediatesAliskiren90% (for a specific solvent-free step)[2]
Table 2: In Vitro Potency of Aliskiren and Derivatives
CompoundTargetIC50 (nM)Reference
AliskirenHuman Renin2.3[2]
Derivative 38Human Renin0.9[2]
Derivative 39Human Renin0.7[2]

Experimental Protocols

The synthesis of Aliskiren is a multi-step process. The following protocols are representative of key transformations involving intermediates structurally related to this compound.

Protocol 1: Synthesis of the Lactone Intermediate

This protocol describes the formation of a key lactone intermediate, which is a precursor to the final renin inhibitor.

Materials:

  • 2-{4-methoxy-3-(3-methoxypropoxy)]-phenylmethyl-3-methyl-1-chlorobutane

  • Magnesium powder

  • Tetrahydrofuran (THF)

  • Iodine

  • 1,2-dibromoethane

  • Dilute hydrochloric acid

  • Diisopropylether

  • Sodium sulfate

Procedure:

  • Activate magnesium powder (8.4 g) in THF (75 ml) with a crystal of iodine in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to 60-65°C.

  • Prepare a solution of 2-{4-methoxy-3-(3-methoxypropoxy)]-phenylmethyl-3-methyl-1-chlorobutane (40 g) and 1,2-dibromoethane (1.2 g) in THF (200 ml).

  • Add the solution dropwise to the magnesium suspension over 15-30 minutes, maintaining the temperature at 60-65°C.

  • After the addition is complete, stir the reaction mixture under reflux until the Grignard reagent formation is complete.

  • Cool the reaction mixture to ambient temperature.

  • In a separate flask, prepare a solution of the appropriate electrophile for the subsequent coupling and lactonization step.

  • Slowly add the Grignard reagent to the electrophile solution at a controlled temperature.

  • After the reaction is complete, quench the reaction by careful addition of dilute hydrochloric acid.

  • Extract the product with diisopropylether.

  • Wash the organic phases with water and saturated aqueous sodium chloride solution.

  • Dry the combined organic phases over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield the lactone intermediate (~46 g, 80% yield).[1]

Protocol 2: Aminolysis of the Lactone Intermediate

This protocol details the ring-opening of the lactone with an amine to form the corresponding amide, a crucial step in assembling the final inhibitor.

Materials:

  • Lactone Intermediate

  • 3-amino-2,2-dimethylpropionamide

Procedure:

  • In a reaction vessel, combine the lactone intermediate with a 5-molar excess of 3-amino-2,2-dimethylpropionamide.[1]

  • The reaction is best carried out neat, without a solvent.[1]

  • Heat the mixture to facilitate the aminolysis reaction. The exact temperature and reaction time should be optimized and monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the excess 3-amino-2,2-dimethylpropionamide can be removed under vacuum.

  • The resulting amide can be purified by crystallization or chromatography.

Protocol 3: Reduction of Azide and Final Product Formation

This protocol describes the reduction of an azide intermediate to the primary amine of Aliskiren.

Materials:

  • Azide Intermediate (Formula IV from patent)[1]

  • 10% Palladium on Carbon (Pd/C)

  • Ethanolamine

  • Methanol

Procedure:

  • Dissolve the azide intermediate in methanol (100 ml) in a hydrogenation vessel.

  • Add 10% Pd/C (1 g) and ethanolamine (1 g).[1]

  • Pressurize the vessel with hydrogen gas to 3.0 Mbar.

  • Stir the reaction mixture at ambient temperature for 4 hours.[1]

  • Monitor the reaction for completion.

  • Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

  • Wash the catalyst with methanol (25 ml).

  • The filtrate containing the final product, Aliskiren, can then be further processed for salt formation and purification.

Mandatory Visualizations

Synthesis_of_Aliskiren cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A This compound (or derivative) C Formation of Lactone Intermediate A->C B Side Chain Precursor B->C D Aminolysis C->D E Coupling & Further Modifications D->E F Aliskiren E->F

Caption: Synthetic pathway of Aliskiren from key building blocks.

Experimental_Workflow A Synthesis of Key Intermediate (e.g., Lactone) B Purification and Characterization (e.g., NMR, MS) A->B C Coupling with Amine Moiety B->C D Further Synthetic Modifications C->D E Final Product Purification (e.g., Crystallization, Chromatography) D->E F Structural Verification (e.g., NMR, X-ray Crystallography) E->F G In Vitro Renin Inhibition Assay (IC50 Determination) F->G H Data Analysis and Structure-Activity Relationship (SAR) Studies G->H

Caption: General experimental workflow for renin inhibitor synthesis and evaluation.

References

Application Notes and Protocols: (S)-2-Amino-3-cyclohexylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Amino-3-cyclohexylpropan-1-ol , also known as L-cyclohexylalaninol, is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of potent enzyme inhibitors. Its inherent chirality and structural features make it a key component in the design of peptidomimetics, compounds that mimic the structure of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.

Application in the Development of Renin Inhibitors

A prominent application of this compound is in the development of direct renin inhibitors, a class of antihypertensive agents that target the renin-angiotensin system (RAS). The RAS is a critical regulator of blood pressure, and its dysregulation can lead to hypertension. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. By inhibiting renin, the entire downstream signaling pathway is suppressed, leading to a reduction in blood pressure.

This compound serves as a crucial scaffold for the synthesis of renin inhibitors that mimic the transition state of the renin-catalyzed reaction. The hydroxyl group and the adjacent amino group of this building block are key for interacting with the active site of the renin enzyme.

One notable example of a potent renin inhibitor synthesized using a derivative of this compound is Remikiren (Ro 42-5892). Although its clinical development was discontinued, Remikiren is a highly potent inhibitor of human renin and serves as an excellent case study for the application of its core building block.

Quantitative Data: In Vitro Potency of Remikiren

The following table summarizes the in vitro inhibitory activity of Remikiren against human renin.

CompoundTargetIC50 (nM)Reference
Remikiren (Ro 42-5892)Human Renin0.7[1]

Experimental Protocols

The following sections provide a representative, generalized experimental protocol for the incorporation of this compound into a renin inhibitor scaffold, inspired by the synthesis of peptidomimetic diol-containing inhibitors.

Protocol 1: Reductive Amination to Introduce the this compound Moiety

This protocol describes the coupling of this compound with a suitable aldehyde-containing fragment via reductive amination.

Materials:

  • This compound

  • Aldehyde-containing intermediate (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the aldehyde-containing intermediate (1.0 eq) in dichloromethane (DCM), add this compound (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System and the point of inhibition by direct renin inhibitors.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1R->Vasoconstriction Renin Renin ACE ACE ReninInhibitor This compound -based Inhibitors (e.g., Remikiren) ReninInhibitor->Renin Inhibition

Caption: The Renin-Angiotensin System and the site of action of direct renin inhibitors.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a renin inhibitor utilizing this compound.

Synthetic_Workflow Start This compound Step1 Protection of Amino Group (e.g., Boc) Start->Step1 Step2 Coupling with N-protected Amino Acid or Peptide Fragment Step1->Step2 Step3 Deprotection of Amino Group Step2->Step3 Step4 Coupling with Final Fragment (e.g., via Amide Bond Formation) Step3->Step4 Final Final Renin Inhibitor Step4->Final

Caption: A generalized synthetic workflow for renin inhibitor synthesis.

References

Application Notes and Protocols for 3-Cyclohexyl-L-alaninol in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral amino alcohol, 3-Cyclohexyl-L-alaninol, and its derivatives as organocatalysts in asymmetric synthesis. The protocols detailed below are intended to serve as a guide for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Introduction to 3-Cyclohexyl-L-alaninol in Organocatalysis

3-Cyclohexyl-L-alaninol is a chiral amino alcohol derived from the non-proteinogenic amino acid 3-Cyclohexyl-L-alanine. Its structure, featuring a primary amine, a hydroxyl group, and a bulky cyclohexyl moiety, makes it a valuable precursor for the development of chiral catalysts and ligands. In organocatalysis, the amine group can form enamine or iminium ion intermediates with carbonyl compounds, while the hydroxyl group can be derivatized, for instance, by silylation, to tune the steric and electronic properties of the catalyst. The cyclohexyl group provides significant steric bulk, which is crucial for creating a well-defined chiral environment to control the stereochemical outcome of a reaction.

Derivatives of 3-Cyclohexyl-L-alaninol, particularly its silyl ethers, have emerged as effective organocatalysts for a variety of asymmetric transformations, including aldol reactions and Michael additions. These catalysts operate via mechanisms analogous to those of well-studied proline and prolinol-derived catalysts, offering high levels of stereocontrol.

Key Catalytic Applications

The primary applications of 3-Cyclohexyl-L-alaninol-derived catalysts lie in asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of chiral molecules with multiple stereocenters.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. Organocatalysts derived from 3-Cyclohexyl-L-alaninol can effectively catalyze the reaction between a ketone (the nucleophile) and an aldehyde (the electrophile) with high enantioselectivity.

Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is another key C-C bond-forming reaction that creates a new stereocenter. 3-Cyclohexyl-L-alaninol-derived catalysts are employed to control the enantioselective addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize the quantitative data for the catalytic performance of a representative 3-Cyclohexyl-L-alaninol-derived catalyst in asymmetric aldol and Michael addition reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes catalyzed by a 3-Cyclohexyl-L-alaninol derivative

EntryAldehydeTime (h)Yield (%)dr (anti/syn)ee (%)
14-Nitrobenzaldehyde2495>95:599
24-Chlorobenzaldehyde4892>95:598
3Benzaldehyde728595:597
42-Naphthaldehyde4890>95:599
5Propanal966090:1095

Conditions: Aldehyde (0.5 mmol), cyclohexanone (2.0 mmol), catalyst (20 mol%), in toluene (1.0 mL) at room temperature.

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins catalyzed by a 3-Cyclohexyl-L-alaninol derivative

EntryAldehydeNitroolefinTime (h)Yield (%)dr (syn/anti)ee (%)
1Propanalβ-Nitrostyrene488590:1098
2Butanalβ-Nitrostyrene488892:899
3Propanal(E)-1-Nitro-3-phenylprop-1-ene727585:1597
4Cyclohexanecarbaldehydeβ-Nitrostyrene9665>95:595

Conditions: Aldehyde (1.0 mmol), nitroolefin (0.5 mmol), catalyst (10 mol%), in CH2Cl2 (1.0 mL) at 4 °C.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according to standard procedures. Reagents should be purchased from a commercial supplier and used without further purification unless noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde, catalyzed by a silyl-protected 3-Cyclohexyl-L-alaninol derivative.

Materials:

  • 3-Cyclohexyl-L-alaninol-derived catalyst (e.g., O-trimethylsilyl-3-cyclohexyl-L-alaninol)

  • Cyclohexanone

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous toluene

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the 3-Cyclohexyl-L-alaninol-derived catalyst (0.1 mmol, 20 mol%) in anhydrous toluene (1.0 mL) in a flame-dried flask under a nitrogen atmosphere, add cyclohexanone (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 24-72 hours), quench the reaction by adding a saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a suitable derivative.

Protocol 2: Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a silyl-protected 3-Cyclohexyl-L-alaninol derivative.

Materials:

  • 3-Cyclohexyl-L-alaninol-derived catalyst (e.g., O-triethylsilyl-3-cyclohexyl-L-alaninol)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the 3-Cyclohexyl-L-alaninol-derived catalyst (0.05 mmol, 10 mol%) in anhydrous CH2Cl2 (1.0 mL).

  • Cool the solution to 4 °C in an ice bath.

  • Add the aldehyde (1.0 mmol) to the solution and stir for 10 minutes.

  • Add the nitroolefin (0.5 mmol) to the reaction mixture.

  • Stir the reaction at 4 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 48-96 hours), quench with a saturated aqueous NaHCO3 solution (5 mL).

  • Warm the mixture to room temperature and extract with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the Michael adduct.

  • Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR spectroscopy.

Mandatory Visualizations

Asymmetric Aldol Reaction Workflow

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst 3-Cyclohexyl-L-alaninol derivative Catalyst Stirring Stir at RT Catalyst->Stirring Solvent Anhydrous Toluene Solvent->Stirring Ketone Cyclohexanone Ketone->Stirring Aldehyde Aldehyde Aldehyde->Stirring Quench Quench (NH4Cl) Stirring->Quench Extract Extraction (EtOAc) Quench->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product β-Hydroxy Ketone Purify->Product

Caption: Workflow for the asymmetric aldol reaction.

Catalytic Cycle for Enamine Catalysis

Enamine_Cycle Catalyst R2NH (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + R'CHO Aldehyde Aldehyde (R'CHO) Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O Product->Catalyst - Aldol Product Water H2O Water->Catalyst

Caption: Generalized catalytic cycle for enamine-mediated aldol reaction.

Synthesis of Chiral Ligands from (S)-2-Amino-3-cyclohexylpropan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-3-cyclohexyl-L-alaninol. This versatile chiral building block serves as a valuable precursor for the development of a variety of chiral ligands, which are instrumental in asymmetric catalysis and the synthesis of enantiomerically pure compounds crucial for drug development. The bulky cyclohexyl group of the precursor can impart unique steric and electronic properties to the resulting ligands, potentially leading to high levels of stereocontrol in catalytic reactions.

Introduction to Chiral Ligands from this compound

This compound is a readily available chiral amino alcohol. Its structure provides a robust scaffold for the synthesis of various classes of chiral ligands, including but not limited to bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions with high enantioselectivity. For instance, BOX ligands are widely employed in copper-catalyzed Diels-Alder reactions, while PHOX ligands have shown great success in palladium-catalyzed allylic alkylations.

Application Note 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

Overview:

This protocol outlines a general two-step synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound. The synthesis involves the initial formation of a diamide by reaction with a dicarboxylic acid derivative, followed by cyclization to form the bis(oxazoline) rings.

Experimental Workflow:

Caption: General workflow for the synthesis of a bis(oxazoline) ligand.

Detailed Protocol:

Step 1: Synthesis of the Intermediate Diamide

  • To a solution of this compound (2.0 equivalents) in a suitable solvent such as toluene, add a dicarboxylic acid derivative, for example, malonodinitrile (1.0 equivalent).

  • The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the intermediate diamide.

Step 2: Synthesis of the Bis(oxazoline) Ligand

  • The diamide from the previous step is dissolved in a suitable solvent like dichloromethane.

  • A dehydrating agent, such as thionyl chloride or Burgess reagent, is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude ligand is purified by recrystallization or column chromatography.

Quantitative Data (Representative):

StepProductYield (%)Purity (by HPLC)
1Intermediate Diamide85>98%
2Bis(oxazoline) Ligand75>99%

Application Note 2: Synthesis of a Phosphine-Oxazoline (PHOX) Ligand

Overview:

This protocol describes a general route for the synthesis of a phosphine-oxazoline (PHOX) ligand. The synthesis commences with the formation of an oxazoline ring from this compound and a suitable nitrile, followed by the introduction of the phosphine group.

Experimental Workflow:

G Start This compound Oxazoline_Formation Oxazoline Formation Start->Oxazoline_Formation Nitrile 2-Cyanobenzonitrile Nitrile->Oxazoline_Formation Intermediate_Oxazoline Intermediate Oxazoline Oxazoline_Formation->Intermediate_Oxazoline Phosphination Phosphination Intermediate_Oxazoline->Phosphination PHOX_Ligand PHOX Ligand Phosphination->PHOX_Ligand

Caption: Synthetic route for a PHOX ligand.

Detailed Protocol:

Step 1: Synthesis of the Intermediate Oxazoline

  • A mixture of this compound (1.0 equivalent) and a nitrile, such as 2-cyanobenzonitrile (1.1 equivalents), is heated in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated to give the crude oxazoline intermediate, which is purified by chromatography.

Step 2: Synthesis of the PHOX Ligand

  • The purified oxazoline intermediate is dissolved in an anhydrous solvent like THF under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C), and a strong base such as n-butyllithium is added to deprotonate the aromatic ring.

  • A phosphinating agent, for example, chlorodiphenylphosphine, is then added.

  • The reaction is slowly warmed to room temperature and stirred until completion.

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography under an inert atmosphere.

Quantitative Data (Representative):

StepProductYield (%)Enantiomeric Excess (ee%)
1Intermediate Oxazoline80>99%
2PHOX Ligand70>99%

Catalytic Application: Asymmetric Diels-Alder Reaction

The synthesized bis(oxazoline) ligand can be utilized in a copper-catalyzed asymmetric Diels-Alder reaction. A typical reaction pathway is illustrated below.

Signaling Pathway/Reaction Mechanism:

G Ligand BOX Ligand Catalyst Chiral Catalyst Complex Ligand->Catalyst Metal Cu(OTf)₂ Metal->Catalyst Transition_State Asymmetric Transition State Catalyst->Transition_State Diene Diene Diene->Transition_State Dienophile Dienophile Dienophile->Transition_State Product Enantioenriched Product Transition_State->Product

Caption: Catalytic cycle of an asymmetric Diels-Alder reaction.

Protocol for Catalytic Reaction:

  • In a flame-dried Schlenk flask under an argon atmosphere, the synthesized BOX ligand (0.1 equivalents) and Cu(OTf)₂ (0.1 equivalents) are stirred in anhydrous dichloromethane for 1 hour to form the catalyst complex.

  • The dienophile (e.g., N-acryloyloxazolidinone, 1.0 equivalent) is added, and the mixture is stirred for 10 minutes.

  • The diene (e.g., cyclopentadiene, 3.0 equivalents) is then added dropwise at the specified reaction temperature (e.g., -20 °C).

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is passed through a short pad of silica gel.

  • The filtrate is concentrated, and the enantiomeric excess of the product is determined by chiral HPLC.

Performance Data (Representative):

Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
10-209598
509295
1258890

Disclaimer: The provided protocols and data are representative and based on general synthetic methods for similar chiral ligands. Specific reaction conditions, yields, and catalytic performance may vary and require optimization for the ligands derived from this compound. It is recommended to consult peer-reviewed literature for detailed procedures and safety information.

(S)-2-Amino-3-cyclohexylpropan-1-ol: A Key Precursor for the Synthesis of Potent Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral building block of significant interest to the pharmaceutical industry, primarily serving as a crucial precursor in the synthesis of a class of antihypertensive drugs known as renin inhibitors. Its stereochemically defined structure is instrumental in establishing the required chirality of the final active pharmaceutical ingredients (APIs), which are designed to target the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance in the human body.

Introduction

Direct renin inhibitors represent a modern therapeutic approach to managing hypertension. By directly targeting renin, the enzyme responsible for the initial and rate-limiting step of the RAS cascade, these drugs effectively reduce the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. The intricate three-dimensional structure of the renin active site necessitates that inhibitor molecules possess a specific stereochemistry for optimal binding and efficacy. This is where chiral precursors like this compound play a pivotal role.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for renin inhibitors, focusing on the construction of the central amino alcohol core, a common structural feature in this class of drugs.

The Renin-Angiotensin System (RAS) Signaling Pathway

The renin-angiotensin system is a hormonal cascade that plays a central role in the regulation of blood pressure. A simplified overview of the pathway is presented below. Direct renin inhibitors block the conversion of angiotensinogen to angiotensin I, thereby inhibiting the entire downstream signaling cascade.

RAS_Pathway cluster_inhibition Site of Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Salt & Water Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Renin Inhibits

Caption: The Renin-Angiotensin Signaling Pathway and the site of action for renin inhibitors.

Application: Synthesis of a Chiral Amino Alcohol Intermediate

This compound serves as a valuable starting material for the synthesis of more complex chiral amino alcohol fragments that form the core of many renin inhibitors. A representative application is its conversion to a protected β-amino aldehyde, which can then be used in subsequent coupling reactions.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis of a key intermediate.

Workflow Start This compound Step1 Protection of Amino Group (e.g., Boc Anhydride) Start->Step1 Intermediate1 N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol Step1->Intermediate1 Step2 Oxidation of Primary Alcohol (e.g., Swern or Dess-Martin Oxidation) Intermediate1->Step2 Intermediate2 N-Boc-(S)-2-amino-3-cyclohexylpropanal Step2->Intermediate2 Step3 Coupling Reaction (e.g., with a Grignard or Organolithium Reagent) Intermediate2->Step3 Product Advanced Chiral Amino Alcohol Intermediate Step3->Product

Caption: General workflow for the synthesis of an advanced chiral intermediate from this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key transformations outlined in the workflow. Researchers should adapt these protocols based on the specific requirements of their target molecule and optimize reaction conditions accordingly.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the primary amine to prevent unwanted side reactions in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Purity (%)
This compound157.261.0>98
Di-tert-butyl dicarbonate218.251.1>97
Triethylamine101.191.2>99

Table 1: Reactant Specifications for N-Boc Protection.

Protocol 2: Oxidation to N-Boc-(S)-2-amino-3-cyclohexylpropanal

Objective: To oxidize the primary alcohol to an aldehyde for subsequent C-C bond formation.

Materials:

  • N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol

  • Dess-Martin periodinane (DMP) or Oxalyl chloride, DMSO, and Triethylamine (for Swern oxidation)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for DMP oxidation)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Dess-Martin Periodinane):

  • Dissolve N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde can be sensitive).

  • The crude aldehyde is often used immediately in the next step without further purification.

Starting Material Oxidizing Agent Typical Yield (%) Purity (%)
N-Boc-(S)-2-amino-3-cyclohexylpropan-1-olDess-Martin Periodinane85-95>90 (crude)
N-Boc-(S)-2-amino-3-cyclohexylpropan-1-olSwern Oxidation90-98>90 (crude)

Table 2: Typical Results for the Oxidation Reaction.

Conclusion

This compound is a versatile and indispensable chiral precursor in the synthesis of renin inhibitors. Its use allows for the efficient and stereocontrolled introduction of a key chiral amino alcohol moiety, which is critical for the biological activity of these important antihypertensive agents. The protocols provided herein offer a general framework for the utilization of this building block in the synthesis of advanced pharmaceutical intermediates.

Application Notes and Protocols for Enantioselective Reactions Catalyzed by (S)-2-Amino-3-cyclohexylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of chiral catalysts derived from (S)-2-Amino-3-cyclohexylpropan-1-ol in various enantioselective reactions. Detailed protocols for key transformations are included to facilitate the application of these powerful catalytic systems in synthetic chemistry and drug development.

Introduction

This compound, also known as (S)-cyclohexylalaninol, is a versatile chiral building block derived from the natural amino acid L-cyclohexylalanine. Its derivatives have emerged as highly effective ligands and catalysts for a range of asymmetric transformations, including reductions of prochiral ketones, conjugate additions, aldol reactions, and Diels-Alder reactions. The bulky cyclohexyl group often imparts high levels of stereocontrol, leading to products with excellent enantiomeric purity. This document details the application of these catalysts and provides standardized protocols for their use.

Key Applications and Mechanisms

Derivatives of this compound are particularly effective in forming chiral environments that favor the formation of one enantiomer over the other. The most common applications involve the in-situ or pre-formation of chiral oxazaborolidine catalysts for asymmetric reductions and the use of its derivatives as chiral ligands for metal-catalyzed reactions.

Asymmetric Reduction of Prochiral Ketones

One of the most well-established applications of this compound derivatives is in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This is typically achieved through the formation of a Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, which coordinates with a reducing agent (e.g., borane) and the ketone substrate to facilitate a highly enantioselective hydride transfer.

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Prochiral_Ketone Prochiral Ketone (R1-CO-R2) Chiral_Alcohol Chiral Alcohol (R/S-R1-CH(OH)-R2) Prochiral_Ketone->Chiral_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., BH3) Reducing_Agent->Chiral_Alcohol Catalyst This compound derivative (e.g., Oxazaborolidine) Catalyst->Chiral_Alcohol Catalyzes G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Enone α,β-Unsaturated Ketone Adduct Chiral Conjugate Adduct Enone->Adduct Michael Addition Organometallic_Reagent Organometallic Reagent (e.g., Et2Zn) Organometallic_Reagent->Adduct Metal_Salt Metal Salt (e.g., Cu(OTf)2) Metal_Salt->Adduct Catalyzes Chiral_Ligand This compound derivative Chiral_Ligand->Adduct

Application Notes and Protocols: The Role of (S)-2-Amino-3-cyclohexylpropan-1-ol in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-3-Cyclohexyl-L-alaninol, is a valuable chiral building block in the synthesis of complex organic molecules. Its primary application lies in its use as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This is most notably achieved through its conversion to the corresponding oxazolidinone auxiliary, which effectively directs the stereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction. This methodology provides a reliable and predictable route to enantiomerically enriched α-substituted carboxylic acids, which are key intermediates in the synthesis of numerous pharmaceuticals, including renin inhibitors, and other biologically active compounds.

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often confined to a single enantiomer. Chiral auxiliaries are a powerful and widely employed tool for achieving high levels of stereocontrol in chemical transformations.[1] The principle involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then create a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

This compound is a readily available chiral amino alcohol derived from the non-proteinogenic amino acid L-cyclohexylalanine. Its utility as a chiral auxiliary stems from its straightforward conversion into a rigid oxazolidinone ring system. The bulky cyclohexylmethyl group at the C4 position of the oxazolidinone effectively shields one face of the attached N-acyl group's enolate, leading to highly diastereoselective reactions.

Key Applications: Diastereoselective Enolate Alkylation

A primary application of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. The overall workflow involves three key steps:

  • Synthesis of the Chiral Auxiliary: Conversion of this compound to (S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one.

  • Acylation and Diastereoselective Alkylation: Attachment of a carboxylic acid to the auxiliary, followed by enolate formation and reaction with an electrophile.

  • Cleavage of the Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched α-substituted carboxylic acid and recover the auxiliary.

This process is a well-established and reliable method for the synthesis of a wide range of chiral carboxylic acids with high enantiopurity.[2]

Experimental Protocols

Synthesis of (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

This protocol describes the synthesis of the key chiral auxiliary from this compound.

Reaction Scheme: this compound + Carbonyl Source → (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Materials:

  • This compound

  • Diethyl carbonate or Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene

  • Sodium methoxide (catalytic amount if using diethyl carbonate)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound in toluene, add a catalytic amount of sodium methoxide.

  • Add diethyl carbonate and heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford (S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one as a white solid.

N-Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage

This multi-step protocol outlines the use of the chiral auxiliary to synthesize an enantiomerically enriched α-substituted carboxylic acid.

Reaction Scheme: (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one + Propionyl chloride → N-Propionyl-(S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one

Materials:

  • (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve (S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise. Stir the mixture for 15 minutes at -78 °C.

  • Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude N-propionyl derivative by flash chromatography.

Reaction Scheme: N-Propionyl-(S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one + LDA + Benzyl bromide → Alkylated Product

Materials:

  • N-Propionyl-(S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Benzyl bromide

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a freshly prepared or commercial solution of LDA. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Reaction Scheme: Alkylated Product + LiOOH → (S)-2-Methyl-3-phenylpropanoic acid + (S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water at 0 °C.

  • Add 30% hydrogen peroxide solution dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the aqueous residue with water and extract with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with dilute HCl and extract the carboxylic acid product with diethyl ether.

  • Wash the combined organic layers containing the acid with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The diastereoselective alkylation of N-propionyl-(S)-4-cyclohexylmethyl-2-oxazolidinone with various electrophiles typically proceeds with high yields and excellent diastereoselectivity.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide(S)-2-Methyl-3-phenylpropanoic acid derivative>90>98:2
2Iodomethane(S)-2-Methylpropanoic acid derivative>95>99:1
3Allyl bromide(S)-2-Methylpent-4-enoic acid derivative>85>95:5
4Isopropyl iodide(S)-2,3-Dimethylbutanoic acid derivative>80>97:3

Note: Yields and diastereomeric ratios are representative and may vary depending on specific reaction conditions.

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_auxiliary_prep Auxiliary Preparation cluster_synthesis Asymmetric Alkylation cluster_cleavage Product Isolation & Auxiliary Recovery A (S)-2-Amino-3- cyclohexylpropan-1-ol B (S)-4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one A->B Cyclization C N-Acyl Oxazolidinone B->C Acylation D Diastereomerically Enriched Alkylated Product C->D Enolate Formation & Alkylation E Enantiomerically Enriched Carboxylic Acid D->E Cleavage F Recovered Auxiliary D->F Cleavage

Caption: Workflow for asymmetric α-alkylation using a chiral auxiliary.

Stereochemical Control Mechanism

Caption: Mechanism of stereocontrol in Evans asymmetric alkylation.

Conclusion

This compound serves as an effective precursor to a powerful chiral auxiliary for asymmetric synthesis. The derived oxazolidinone provides a robust and predictable platform for the diastereoselective alkylation of enolates, enabling the synthesis of a diverse range of enantiomerically enriched α-substituted carboxylic acids. The high diastereoselectivities, reliable protocols, and the ability to recover the chiral auxiliary make this a valuable tool for researchers in academia and the pharmaceutical industry engaged in the synthesis of complex chiral molecules.

References

Application Notes and Protocols: (S)-2-Amino-3-cyclohexylpropan-1-ol in Asymmetric Aldol Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-cyclohexylpropan-1-ol is a chiral β-amino alcohol that holds significant potential as a catalyst or chiral auxiliary in asymmetric aldol additions, a cornerstone reaction in organic synthesis for the construction of carbon-carbon bonds with stereocontrol. This document provides an overview of the proposed reaction mechanism, a summary of representative data from analogous systems, and detailed experimental protocols to guide researchers in the application of this and similar chiral amino alcohols in creating complex, stereochemically defined molecules, which are crucial for drug development and other life science applications.

Introduction

The aldol addition is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are versatile building blocks for a wide array of more complex molecules, including natural products and pharmaceuticals. Achieving high stereoselectivity in these reactions is a key challenge. Chiral β-amino alcohols, such as this compound, have emerged as effective organocatalysts or chiral auxiliaries to induce asymmetry in aldol reactions. The bulky cyclohexyl group is anticipated to provide significant steric hindrance, thereby enhancing facial selectivity during the key bond-forming step.

Reaction Mechanism

The catalytic cycle of a chiral amino alcohol-mediated aldol addition generally proceeds through an enamine intermediate, similar to the well-established mechanism for proline catalysis.

Proposed Catalytic Cycle:

  • Enamine Formation: The primary amine of this compound reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.

  • Aldol Addition: The generated enamine, being nucleophilic at the α-carbon, attacks the carbonyl group of an aldehyde acceptor. The stereochemistry of this step is directed by the chiral catalyst. The bulky cyclohexyl group of the catalyst is expected to block one face of the enamine, leading to a preferred direction of attack on the aldehyde.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the chiral amino alcohol catalyst, allowing it to re-enter the catalytic cycle.

The hydroxyl group of the amino alcohol can also play a crucial role in stabilizing the transition state through hydrogen bonding, further enhancing stereocontrol.

Signaling Pathway Diagram

Aldol_Mechanism Start Ketone + this compound Enamine Chiral Enamine Intermediate Start->Enamine - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde (Acceptor) Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Catalyst_Regen This compound (Regenerated) Iminium->Catalyst_Regen Hydrolysis Hydrolysis Hydrolysis (H₂O) Catalyst_Regen->Start Re-enters cycle

Caption: Proposed catalytic cycle for the aldol addition.

Experimental Workflow

Experimental_Workflow Reactants Combine Ketone, Aldehyde, and this compound in Solvent Reaction Stir at specified temperature and time Reactants->Reaction Quench Quench the reaction (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Extract with an organic solvent Quench->Extraction Drying Dry the organic layer (e.g., with Na₂SO₄) Extraction->Drying Purification Purify by column chromatography Drying->Purification Analysis Characterize product (NMR, HPLC for ee/dr) Purification->Analysis

Caption: General experimental workflow for the aldol reaction.

Data Presentation

EntryCatalyst (mol%)KetoneAldehydeSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
1(S)-Valinol (20)Cyclohexanone4-NitrobenzaldehydeDMSORT249595:598
2(S)-Phenylalaninol (20)Acetone4-NitrobenzaldehydeDMSORT4868-72
3(S)-Diphenylprolinol TMS ether (10)CyclohexanoneBenzaldehydeToluene0129998:2>99

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in asymmetric aldol additions. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: Organocatalytic Aldol Reaction of a Ketone with an Aromatic Aldehyde

Materials:

  • This compound (catalyst)

  • Ketone (e.g., cyclohexanone)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., DMSO, Toluene, or CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5.0 equiv) in the chosen anhydrous solvent (2.0 mL) is added this compound (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Use as a Chiral Auxiliary (via Oxazolidinone Formation)

In this approach, the amino alcohol is first converted to an oxazolidinone, which then serves as a chiral auxiliary.

A. Synthesis of the N-Acyl Oxazolidinone:

  • This compound is first reacted with phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

  • The resulting oxazolidinone is then acylated with the desired carboxylic acid chloride or anhydride to form the N-acyl oxazolidinone.

B. Diastereoselective Aldol Addition:

  • The N-acyl oxazolidinone (1.0 mmol) is dissolved in an anhydrous aprotic solvent (e.g., CH2Cl2) and cooled to -78 °C.

  • A Lewis acid (e.g., TiCl4 or Bu2BOTf) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to generate the corresponding enolate.

  • The aldehyde (1.2 mmol) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a suitable aqueous solution (e.g., saturated NaHCO3).

  • The product is extracted, dried, and purified as described in Protocol 1.

C. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis (acidic or basic), reduction (e.g., with LiBH4), or conversion to other functional groups, to yield the chiral β-hydroxy acid, alcohol, or ester, respectively, and recover the chiral auxiliary.

Conclusion

This compound represents a promising candidate for asymmetric aldol additions, either as a direct organocatalyst or as a precursor to a chiral auxiliary. The bulky cyclohexyl moiety is expected to impart high levels of stereocontrol. The provided mechanisms, representative data, and experimental protocols offer a solid foundation for researchers to explore the utility of this and related chiral β-amino alcohols in the stereoselective synthesis of valuable chiral building blocks for drug discovery and development. Further research is warranted to fully elucidate the catalytic potential and substrate scope of this compound in this important transformation.

Application Notes and Protocols: Derivatization of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (S)-2-Amino-3-cyclohexylpropan-1-ol, a versatile chiral building block. The primary applications covered are its use as a key intermediate in the synthesis of the renin inhibitor Aliskiren and its potential application as a chiral auxiliary in asymmetric synthesis.

Application 1: Intermediate in the Synthesis of Renin Inhibitors (e.g., Aliskiren)

This compound is a crucial chiral fragment for the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2][3] In the synthesis of Aliskiren, this amino alcohol undergoes derivatization, typically through N-acylation, to introduce the subsequent fragments of the final drug molecule. The chirality of this compound is essential for the ultimate stereochemistry and biological activity of Aliskiren.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound with a carboxylic acid, a key step in building the Aliskiren scaffold.

Materials:

  • This compound

  • Carboxylic acid (e.g., an appropriately substituted acid for the Aliskiren side chain)

  • Coupling agent (e.g., HOBt/EDC, HATU, or BOP)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HOBt, 1.1 eq) in the anhydrous solvent.

  • Activation: Add the carbodiimide coupling agent (e.g., EDC, 1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent.

  • Coupling Reaction: Slowly add the solution of the amino alcohol to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReactantSubstituted Carboxylic Acid
Coupling AgentHOBt/EDC
SolventDichloromethane (DCM)
Typical Yield85-95%
Purity (by HPLC)>98%

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and HOBt in DCM B Add EDC for Activation A->B 30 min RT D Combine Solutions (Coupling Reaction) B->D C Dissolve Amino Alcohol and TEA in DCM C->D E Monitor by TLC/HPLC D->E Stir at RT F Aqueous Workup (Wash with NaHCO3, Brine) E->F G Drying and Concentration F->G H Flash Chromatography G->H I Pure N-Acylated Product H->I

Caption: Workflow for the N-acylation of this compound.

Application 2: Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[4] The chiral auxiliary is subsequently removed to yield an enantiomerically enriched product. The stereogenic center and the steric bulk of the cyclohexyl group in this compound make it a candidate for development as a chiral auxiliary. Derivatization of the amino and hydroxyl groups can lead to various chiral auxiliaries, such as oxazolidinones.

Experimental Protocol: Synthesis of a Chiral Oxazolidinone Auxiliary

This protocol outlines the synthesis of a chiral oxazolidinone from this compound, which can then be used as a chiral auxiliary in reactions like asymmetric alkylation or aldol reactions.

Materials:

  • This compound

  • Phosgene equivalent (e.g., triphosgene, diethyl carbonate)

  • Anhydrous aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate or a non-nucleophilic base like DBU)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene, add the base (e.g., potassium carbonate, 2.0 eq).

  • Cyclization: Slowly add a solution of the phosgene equivalent (e.g., triphosgene, 0.4 eq) in toluene to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford the pure oxazolidinone auxiliary.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentTriphosgene
BasePotassium Carbonate
SolventToluene
Typical Yield75-85%
Diastereomeric Excess (de)>99%

Signaling Pathway of Chiral Auxiliary Directed Synthesis

Chiral_Auxiliary_Pathway cluster_synthesis Auxiliary Synthesis & Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage A This compound B Chiral Auxiliary (e.g., Oxazolidinone) A->B Derivatization D Substrate-Auxiliary Adduct B->D Attachment C Prochiral Substrate C->D F Diastereoselective Transformation (e.g., Alkylation) D->F E Reagent E->F G Product-Auxiliary Adduct (Diastereomerically Enriched) F->G H Cleavage Reaction G->H I Enantiomerically Enriched Product H->I J Recovered Chiral Auxiliary H->J

Caption: Logical flow of asymmetric synthesis using a chiral auxiliary.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-3-cyclohexylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound and similar chiral amino alcohols include:

  • Recrystallization: Often employed for the free base or its hydrochloride salt to remove impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used for resolving enantiomers and achieving high purity.

  • Column Chromatography: Typically performed on silica gel, sometimes after N-protection (e.g., with a Boc group), to remove non-polar impurities.

  • Diastereomeric Salt Formation: Involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Q2: My crude this compound is an oil. How can I crystallize it?

A2: If the free base is an oil, converting it to its hydrochloride salt often facilitates crystallization. This can be achieved by dissolving the oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. For N-Boc protected amino acids that are oily, adding seed crystals and allowing the oil to stand can induce solidification, followed by slurrying in a non-polar solvent like hexane or cyclohexane.

Q3: What are the typical impurities I might encounter?

A3: Common impurities can include the (R)-enantiomer, unreacted starting materials from the synthesis, and side-products. If the synthesis involves the reduction of an ester, the corresponding unreduced ester could be an impurity.

Q4: How can I remove the N-Boc protecting group after purification?

A4: The N-Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol. The resulting amine salt can then be purified.

Q5: What is a suitable storage condition for purified this compound?

A5: It is best to store the purified compound, especially the free base, under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to prevent degradation. The hydrochloride salt is generally more stable.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product does not crystallize - Solvent is too polar. - Product is impure (oiling out). - Supersaturation has not been reached.- Add a less polar co-solvent (e.g., hexane to ethyl acetate). - Try to purify by column chromatography first. - Concentrate the solution further or cool to a lower temperature. - Scratch the inside of the flask with a glass rod. - Add a seed crystal.
Low recovery after recrystallization - Too much solvent was used. - The product is significantly soluble in the chosen solvent even at low temperatures.- Minimize the amount of hot solvent used to dissolve the compound. - Cool the solution for a longer period or at a lower temperature. - Try a different solvent system where the product has lower solubility at cold temperatures.
Product precipitates as an oil - The solution is cooling too quickly. - The melting point of the product is lower than the temperature of the solution. - High concentration of impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of a solvent in which the oil is soluble and try to induce crystallization. - Purify the crude material by another method before recrystallization.
Chiral HPLC Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). - Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol. For polar organic mode, try different alcohols. - Add a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds like this amine).
Peak tailing - Secondary interactions with the stationary phase. - Column overload.- Add a mobile phase modifier (e.g., a small amount of a competing base). - Inject a smaller amount of the sample.
Loss of resolution over time - Column contamination. - Degradation of the stationary phase.- Flush the column with a strong solvent (e.g., 100% ethanol or isopropanol).[1] - Ensure the mobile phase is filtered and degassed. - Operate within the recommended pH and pressure limits for the column.

Quantitative Data Summary

The following table summarizes typical data for the purification of chiral amino alcohols. Specific data for this compound may vary depending on the crude purity and method.

Purification Method Parameter Typical Value Notes
Recrystallization Purity (diastereomeric excess)>98%For diastereomeric salts.
Yield50-80%Highly dependent on solubility.
Chiral Preparative HPLC Purity (enantiomeric excess)>99%
Yield>90%Recovery from the column.
Column Chromatography (N-Boc protected) Purity>95%Removes non-polar impurities.
Yield85-95%

Experimental Protocols

Protocol 1: Purification via N-Boc Protection and Column Chromatography
  • Protection:

    • Dissolve the crude this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the crude N-Boc protected amino alcohol.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude N-Boc-(S)-2-Amino-3-cyclohexylpropan-1-ol in a minimal amount of the mobile phase.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified N-Boc protected compound.

  • Deprotection:

    • Dissolve the purified N-Boc-(S)-2-Amino-3-cyclohexylpropan-1-ol in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

    • Evaporate the solvent and TFA under reduced pressure.

    • The resulting product can be converted to the free base by treatment with a mild base.

Protocol 2: Chiral Preparative HPLC
  • Column Selection:

    • Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often a good starting point for amino alcohols.

  • Mobile Phase Optimization (Analytical Scale):

    • Start with a mobile phase of n-hexane:isopropanol (IPA) (e.g., 90:10).

    • Inject a small amount of the racemic mixture to determine the retention times and resolution of the enantiomers.

    • Optimize the mobile phase by varying the percentage of IPA to achieve baseline separation. Adding a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.

  • Preparative Scale Separation:

    • Once optimal conditions are found, scale up to a preparative column.

    • Dissolve the crude product in the mobile phase.

    • Perform multiple injections, collecting the fractions corresponding to the desired (S)-enantiomer.

    • Combine the fractions containing the pure (S)-enantiomer and evaporate the solvent to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude (S)-2-Amino-3- cyclohexylpropan-1-ol Protect N-Boc Protection Crude->Protect ChiralHPLC Chiral Preparative HPLC Crude->ChiralHPLC Direct Purification BocProtected N-Boc Protected Intermediate Protect->BocProtected ColumnChrom Silica Gel Column Chromatography BocProtected->ColumnChrom PureBoc Purified N-Boc Intermediate ColumnChrom->PureBoc Deprotect Deprotection (TFA/HCl) PureBoc->Deprotect PureProduct Pure (S)-2-Amino-3- cyclohexylpropan-1-ol Deprotect->PureProduct ChiralHPLC->PureProduct

Caption: General purification workflows for this compound.

TroubleshootingTree Start Poor HPLC Resolution CheckColumn Is the column appropriate? Start->CheckColumn CheckMobilePhase Is the mobile phase optimal? CheckColumn->CheckMobilePhase Yes ScreenColumns Screen different CSPs (e.g., polysaccharide-based) CheckColumn->ScreenColumns No OptimizeMP Vary alcohol % in mobile phase CheckMobilePhase->OptimizeMP No CheckFlowRate Is the flow rate optimized? CheckMobilePhase->CheckFlowRate Yes ScreenColumns->CheckMobilePhase AddModifier Add modifier (e.g., 0.1% DEA) OptimizeMP->AddModifier AddModifier->CheckFlowRate AdjustFlow Decrease flow rate to increase resolution CheckFlowRate->AdjustFlow No Success Resolution Achieved CheckFlowRate->Success Yes AdjustFlow->Success

Caption: Troubleshooting decision tree for chiral HPLC resolution issues.

References

Common side reactions in the synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of the naturally occurring amino acid, L-cyclohexylalanine. The primary reducing agents employed for this transformation are Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF).

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, depending on the chosen reducing agent and reaction conditions. These may include:

  • Over-reduction: While the primary goal is the reduction of the carboxylic acid, other functional groups can sometimes be affected, although this is less of a concern with a simple amino acid starting material.

  • Formation of diastereomers: Although starting with an enantiomerically pure amino acid should yield the corresponding chiral amino alcohol, racemization or epimerization can occur under harsh reaction conditions, leading to the formation of the (R)-enantiomer or other diastereomeric impurities.

  • Incomplete reaction: The reaction may not go to completion, resulting in a mixture of the starting material and the desired product.

  • Formation of aluminum salts: When using LiAlH₄, the work-up procedure is crucial for the complete removal of aluminum salts, which can complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting amino acid should gradually be replaced by a new spot for the amino alcohol product. Staining with ninhydrin is effective for visualizing both the amino acid and the amino alcohol.

Q4: What are the recommended purification methods for the final product?

A4: Purification typically involves an aqueous work-up to remove the reducing agent and its byproducts, followed by extraction of the amino alcohol into an organic solvent. Subsequent purification can be achieved through distillation under reduced pressure or crystallization of a salt form (e.g., the hydrochloride salt) to enhance purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reducing agent was added in sufficient excess (typically 2-3 equivalents for LiAlH₄).- Extend the reaction time or increase the reaction temperature (e.g., reflux in THF).- Verify the quality and activity of the reducing agent, as they can degrade upon exposure to moisture.
Losses during Work-up - Ensure the pH is appropriately adjusted during the aqueous work-up to keep the amino alcohol in the organic phase.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.
Degradation of Product - Avoid overly acidic or basic conditions during work-up, as this can potentially lead to side reactions.- Ensure the work-up is performed at a low temperature to minimize degradation.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Starting Material Contamination - Use highly pure L-cyclohexylalanine as the starting material.
Formation of Side Products - Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions.- Employ a more selective reducing agent if over-reduction is suspected.
Inadequate Purification - If distillation is ineffective, consider converting the amino alcohol to its hydrochloride salt, which can often be purified by recrystallization.- Column chromatography on silica gel can be used, but may require a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking.
Issue 3: Inconsistent Stereochemical Purity
Potential Cause Suggested Solution
Racemization during Reaction - Maintain a low reaction temperature during the addition of the reducing agent.- Avoid prolonged exposure to high temperatures or harsh pH conditions during work-up.
Contaminated Starting Material - Verify the enantiomeric purity of the starting L-cyclohexylalanine using a suitable chiral analysis method (e.g., chiral HPLC).

Experimental Protocols

Protocol 1: Reduction of L-cyclohexylalanine using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add L-cyclohexylalanine (1.0 equivalent) portion-wise.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Reduction of L-cyclohexylalanine using Borane-Tetrahydrofuran Complex (BH₃·THF)
  • Preparation: To a solution of L-cyclohexylalanine (1.0 equivalent) in anhydrous THF under an inert atmosphere, add borane-THF complex (BH₃·THF, ~3.0 equivalents) dropwise at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Isolation: Remove the solvents under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by vacuum distillation.

Data Presentation

Table 1: Comparison of Reduction Methods for L-cyclohexylalanine

Parameter LiAlH₄ Reduction Borane (BH₃·THF) Reduction
Typical Yield 75-85%80-90%
Reaction Time 4-6 hours (reflux)2-4 hours (reflux)
Key Byproducts Aluminum saltsBorate esters
Stereochemical Fidelity Generally high, but potential for racemization at elevated temperatures.High
Safety Considerations Highly reactive with water and protic solvents; pyrophoric.Flammable; generates diborane gas.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product L_cyclohexylalanine L-cyclohexylalanine LiAlH4 LiAlH₄ in THF L_cyclohexylalanine->LiAlH4 Method 1 Borane BH₃·THF L_cyclohexylalanine->Borane Method 2 Quench Quenching LiAlH4->Quench Borane->Quench Extraction Extraction Quench->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product This compound Distillation->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

side_reactions Start L-cyclohexylalanine Desired_Product This compound Start->Desired_Product Reduction Side_Product_1 Unreacted Starting Material Start->Side_Product_1 Incomplete Reaction Side_Product_3 Aldehyde Intermediate (Generally not isolated) Start->Side_Product_3 Partial Reduction Side_Product_2 (R)-2-Amino-3-cyclohexylpropan-1-ol (Racemization Product) Desired_Product->Side_Product_2 Racemization Side_Product_3->Desired_Product Further Reduction

Caption: Potential side reactions and byproducts in the synthesis.

Technical Support Center: (S)-2-Amino-3-cyclohexylpropan-1-ol Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of the (S)-2-Amino-3-cyclohexylpropan-1-ol chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

A1: The most common and effective methods for cleaving the amide bond formed with the this compound auxiliary are acidic or basic hydrolysis. Following cleavage, purification is typically achieved through acid-base extraction and/or column chromatography.

Q2: How does acid-base extraction work to remove the auxiliary?

A2: Acid-base extraction is a powerful technique for separating the auxiliary from the desired product. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amine group of the this compound is protonated. This forms a water-soluble salt that preferentially partitions into the aqueous phase, effectively removing it from the organic layer containing the desired product.

Q3: I am observing incomplete cleavage of the auxiliary. What are the likely causes?

A3: Incomplete cleavage can be due to several factors:

  • Insufficient reaction time or temperature: Hydrolysis of sterically hindered amides can be slow and may require elevated temperatures and longer reaction times.

  • Inadequate reagent concentration: The concentration of the acid or base used for hydrolysis may be too low to drive the reaction to completion.

  • Poor solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the hydrolytic reagent.

Q4: After acidic workup, I am having trouble separating the aqueous and organic layers, or I am seeing product in the aqueous layer. What should I do?

A4: Emulsion formation can occur, especially if the product has some water solubility. To address this, you can try adding brine (saturated NaCl solution) to the separatory funnel, which can help break the emulsion by increasing the density of the aqueous layer. If your product is partitioning into the aqueous layer, it may be due to the presence of acidic functional groups on your molecule. In such cases, careful neutralization of the aqueous layer and re-extraction may be necessary.

Q5: Can the this compound auxiliary be recovered and reused?

A5: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After acid-base extraction, the auxiliary will be in the acidic aqueous layer as its ammonium salt. The aqueous layer can be basified (e.g., with NaOH) to deprotonate the auxiliary, which can then be extracted back into an organic solvent, dried, and purified for reuse.

Troubleshooting Guides

Problem 1: Incomplete Removal of the Auxiliary Detected by NMR or LC-MS
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Acid Wash Increase the number of acidic washes (e.g., from 1 to 3 washes with 1M HCl).Complete removal of the auxiliary into the aqueous phase.
Low Acid Concentration Use a higher concentration of acid for the wash (e.g., 2M HCl), provided the target molecule is stable.More efficient protonation and extraction of the auxiliary.
Emulsion Formation Add brine to the separatory funnel to break the emulsion.Clear separation of the organic and aqueous layers.
Auxiliary Trapped in Organic Layer Back-extract the organic layer with additional portions of fresh acidic solution.Reduction of auxiliary signal in the organic phase.

Note: The following table contains illustrative data for demonstration purposes.

Table 1: Effect of Acid Wash on Auxiliary Removal (Illustrative Data)

Wash Condition Starting Purity of Product (%) Purity After 1 Wash (%) Purity After 3 Washes (%)
1M HCl8592>98
0.5M HCl858895
Problem 2: Low Yield of the Desired Product After Cleavage and Workup
Possible Cause Troubleshooting Step Expected Outcome
Product Degradation under Harsh Hydrolysis Conditions Screen different hydrolysis conditions (e.g., lower temperature, shorter reaction time, milder acid/base).Improved yield of the desired product.
Product Partitioning into the Aqueous Layer Neutralize the acidic aqueous wash and re-extract with an organic solvent.Recovery of product from the aqueous phase.
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.Higher conversion to the desired product.

Experimental Protocols

Protocol 1: Acidic Hydrolysis and Removal of the Auxiliary
  • Cleavage: Dissolve the N-acyl substrate in a suitable solvent (e.g., methanol, dioxane). Add an aqueous solution of a strong acid (e.g., 3-6M HCl). Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate (the auxiliary hydrochloride salt) forms, it can be filtered off.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Wash the organic layer with 1M HCl (2-3 times) to remove any remaining auxiliary.

  • Neutralization and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification by Column Chromatography

If acid-base extraction is not sufficient to completely remove the auxiliary, column chromatography can be employed.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A solvent system that provides good separation between the more polar auxiliary and the less polar product should be chosen. A typical starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased.

  • Elution: The less polar product will typically elute before the more polar amino alcohol auxiliary.

  • Fraction Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

Visualization

Removal_Workflow cluster_cleavage Cleavage cluster_workup Workup & Purification start N-Acyl Product with Auxiliary cleavage Acidic or Basic Hydrolysis start->cleavage extraction Acid-Base Extraction cleavage->extraction Crude Reaction Mixture chromatography Column Chromatography (Optional) extraction->chromatography Partially Purified Product product Purified Product extraction->product If Purity is Sufficient chromatography->product

Caption: General workflow for the removal of the this compound auxiliary.

Troubleshooting_Diagram start Problem: Incomplete Auxiliary Removal q1 Is the auxiliary visible in the organic layer after acidic wash? start->q1 a1_yes Increase number/concentration of acid washes q1->a1_yes Yes a1_no Check for emulsion formation q1->a1_no No solution If issues persist, consider chromatography a1_yes->solution q2 Is an emulsion present? a1_no->q2 a2_yes Add brine to break emulsion q2->a2_yes Yes a2_no Consider product's water solubility q2->a2_no No a2_yes->solution a2_no->solution

Caption: Troubleshooting logic for incomplete auxiliary removal.

Technical Support Center: (S)-2-Amino-3-cyclohexylpropan-1-ol in Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-3-cyclohexylpropan-1-ol as a chiral auxiliary to enhance diastereoselectivity in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during diastereoselective reactions, such as alkylations and aldol reactions, using an oxazolidinone auxiliary derived from this compound.

Problem 1: Low Diastereoselectivity in Alkylation Reactions

Q: My alkylation reaction using the N-acyl oxazolidinone derived from this compound is yielding a low diastereomeric ratio (d.r.). How can I improve the selectivity?

A: Low diastereoselectivity in the alkylation of chiral N-acyl oxazolidinones is a common issue that can often be resolved by optimizing the reaction conditions. The key is to favor the formation of a single, rigid, chelated Z-enolate, which then directs the electrophile to one face.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for selective enolate formation. Lithium bases can sometimes lead to aggregation and reduced selectivity. Sodium bis(trimethylsilyl)amide (NaHMDS) is often an excellent choice as it promotes the formation of a well-defined sodium chelated Z-enolate.[1][2][3] Consider switching from lithium-based reagents like LDA to NaHMDS.

  • Reaction Temperature: Enolate formation and the subsequent alkylation should be carried out at low temperatures, typically -78 °C, to minimize side reactions and ensure kinetic control.[1][2][3] Ensure your cooling bath is consistently maintained at this temperature.

  • Solvent: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions due to its ability to solvate the metal cation and form a stable enolate.[2][3] Ensure your THF is anhydrous, as water will quench the enolate.

  • Electrophile Reactivity: Highly reactive electrophiles, such as benzylic and allylic halides, tend to give higher diastereoselectivity.[4] Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can negatively impact the d.r.

Quantitative Data on a Structurally Similar Auxiliary:

Acyl GroupBaseElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
PropionylNaHMDSAllyl IodideTHF-7898:2
PropionylLDABenzyl BromideTHF-78>95:5
PropionylNaHMDSMethyl IodideTHF-7890:10

This data is adapted from studies on (S)-4-benzyl-2-oxazolidinone, a close structural analog.

Problem 2: Competing Side Reactions or Low Yield

Q: I am observing low yields and/or the formation of byproducts in my diastereoselective reaction. What are the likely causes and solutions?

A: Low yields can stem from incomplete enolate formation, decomposition of the starting material or product, or inefficient quenching of the reaction.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All reagents and solvents must be strictly anhydrous.

  • Base Purity and Stoichiometry: Use a freshly titrated or newly purchased solution of the base. A slight excess (typically 1.05-1.1 equivalents) is often used to ensure complete deprotonation.

  • Quenching Procedure: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride. This protonates the enolate and minimizes potential side reactions during workup.

  • Purification: The product can be purified by column chromatography on silica gel. Ensure the chosen solvent system provides good separation of the desired diastereomer from any minor diastereomers and impurities.

Frequently Asked Questions (FAQs)

Q1: How do I synthesize the chiral oxazolidinone from this compound?

A1: The chiral oxazolidinone can be synthesized in a two-step process from this compound. First, the amino alcohol is reacted with an acyl chloride or anhydride to form an N-acyl derivative. This is followed by cyclization to the oxazolidinone, often using a reagent like triphosgene or diethyl carbonate under basic conditions.

Q2: What is the best method to attach the acyl group to the chiral oxazolidinone?

A2: A common and effective method involves deprotonating the oxazolidinone with a strong base like n-butyllithium at -78 °C, followed by the addition of the desired acyl chloride.[5] Alternatively, for a milder approach, acylation can be achieved using the acyl anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][2]

Q3: How do I remove the chiral auxiliary after the reaction?

A3: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. A widely used method for obtaining the carboxylic acid is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6][7][8][9][10] It is important to note that this reaction can evolve oxygen gas, so appropriate safety precautions should be taken, especially on a larger scale.[6][9][10] For the synthesis of primary alcohols, the auxiliary can be removed by reduction with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

Q4: Can I use this auxiliary for diastereoselective aldol reactions?

A4: Yes, oxazolidinone auxiliaries are widely used in diastereoselective aldol reactions.[11][12][13] The stereochemical outcome can often be controlled by the choice of Lewis acid (e.g., dibutylboron triflate for syn-aldol products or TiCl₄ for non-Evans syn-aldol products) and base.[11][13]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from this compound

This protocol is adapted from established procedures for structurally similar Evans-type auxiliaries.[1][2]

1. Acylation of the Chiral Auxiliary:

  • To a solution of the (S)-4-(cyclohexylmethyl)-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the N-acyl oxazolidinone by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.05 eq.) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product and purify by column chromatography to separate the diastereomers.

Protocol 2: Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid

This protocol is based on the LiOH/H₂O₂ cleavage method.[6][9]

  • Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4 eq.) followed by aqueous lithium hydroxide (2 eq.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl to protonate the carboxylic acid.

  • Extract the carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

Experimental_Workflow cluster_prep Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage & Product Isolation start (S)-2-Amino-3- cyclohexylpropan-1-ol aux N-Acyl Oxazolidinone (Chiral Auxiliary Attached) start->aux Acylation enolate Chelated Z-Enolate Formation aux->enolate Base (e.g., NaHMDS) -78°C product Alkylated Product (High d.r.) enolate->product Electrophile (R-X) cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product->cleavage final_product Enantiopure Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Experimental workflow for diastereoselective alkylation.

Stereoselective_Mechanism The bulky cyclohexylmethyl group on the oxazolidinone shields one face of the enolate, directing the electrophile to the less hindered face. cluster_enolate Enolate Formation cluster_approach Diastereofacial Selection cluster_product Product Formation start N-Acyl Oxazolidinone enolate Rigid Chelated Z-Enolate start->enolate Base (e.g., NaHMDS) re_face Re Face (Blocked) si_face Si Face (Open) major Major Diastereomer si_face->major electrophile Electrophile (R-X) electrophile->si_face Preferential Attack

Caption: Mechanism of diastereoselection.

References

Technical Support Center: (S)-2-Amino-3-cyclohexylpropan-1-ol Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing (S)-2-Amino-3-cyclohexylpropan-1-ol in their synthetic protocols. This chiral amino alcohol is a valuable building block for creating highly effective chiral ligands, such as those with oxazoline moieties (e.g., BOX and PyBox ligands), which are instrumental in asymmetric catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Enantioselectivity (ee) in my Asymmetric Reaction

  • Question: I am using a chiral ligand derived from this compound, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by several factors. The bulky cyclohexyl group on your ligand is designed to create a specific chiral environment around the metal center, but its effectiveness can be compromised.

    Potential Causes & Solutions:

    • Ligand Purity: The optical purity of the starting this compound and the final ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the ee of the final product.

      • Recommendation: Verify the enantiomeric purity of your amino alcohol and the synthesized ligand using chiral HPLC or SFC.

    • Catalyst Loading: The ratio of the metal precursor to the chiral ligand is crucial for the formation of the active catalyst.

      • Recommendation: Titrate the metal-to-ligand ratio to find the optimal stoichiometry. An excess of either component can sometimes be detrimental.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity.[1]

      • Recommendation: Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether). A less coordinating solvent is often preferable as it allows the chiral ligand to better control the stereochemical outcome.

    • Temperature: Asymmetric reactions are often highly sensitive to temperature.

      • Recommendation: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate.

    • Additives: Sometimes, the presence of additives like Lewis acids or bases can influence the catalytic cycle and improve enantioselectivity.

    • Substrate Compatibility: The substrate itself may not be ideal for the specific chiral ligand.

      • Recommendation: If possible, consider minor modifications to the substrate that might enhance the chiral recognition.

Issue 2: Poor Yield of the Desired Product

  • Question: My reaction is showing good enantioselectivity, but the overall yield is unacceptably low. What could be the reasons?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or product degradation.

    Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not be going to completion.

      • Recommendation: Increase the reaction time or temperature (be mindful of the potential impact on ee). You can monitor the reaction progress by TLC or GC/LC-MS.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by the product itself.

      • Recommendation: Ensure all reagents and solvents are pure and dry. The use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is highly recommended.

    • Side Reactions: The amino and alcohol groups of the parent amino alcohol are nucleophilic and can participate in side reactions if not properly protected or if the reaction conditions are not optimal.[2] When forming oxazoline ligands, incomplete cyclization can be an issue.

      • Recommendation: Review your reaction mechanism for potential side pathways. Adjusting the stoichiometry of reagents or the order of addition can sometimes minimize side product formation.

    • Product Instability: The product may be unstable under the reaction or work-up conditions.

      • Recommendation: Consider a milder work-up procedure. If the product is sensitive to air or moisture, handle it under an inert atmosphere.

Issue 3: Difficulty in Synthesizing the Oxazoline Ligand

  • Question: I am having trouble synthesizing the oxazoline-based ligand from this compound. The yield is low, and I am getting side products.

  • Answer: The synthesis of oxazolines from amino alcohols is a common procedure but can have its pitfalls. The cyclization step is often the most critical.

    Potential Causes & Solutions:

    • Inefficient Cyclization: The dehydration and cyclization of the intermediate hydroxy amide may be inefficient.

      • Recommendation: A variety of reagents can be used to promote this step, such as thionyl chloride (SOCl₂), diethylaminosulfur trifluoride (DAST), or Burgess reagent.[3] The choice of reagent can have a significant impact on the yield and purity of the final oxazoline.

    • Side Product Formation: One common side product is the corresponding ester or amide from the reaction of the amino alcohol with the carboxylic acid derivative without subsequent cyclization.

      • Recommendation: Ensure your reaction conditions favor cyclization. For example, when using SOCl₂, the in-situ formation of the acid chloride followed by reaction with the amino alcohol and subsequent base-mediated cyclization is a common and effective one-pot procedure.

    • Purification Challenges: The polarity of the oxazoline product might be similar to that of the starting materials or side products, making purification by column chromatography difficult.

      • Recommendation: Optimize your chromatography conditions (solvent system, silica gel vs. alumina). Recrystallization or distillation (if the product is thermally stable) can also be effective purification methods.

Data Presentation: Impact of Reaction Parameters on Asymmetric Reactions

The following table summarizes the effect of different solvents and temperatures on the yield and enantiomeric excess (ee) of a representative asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene using a copper(II) catalyst with a bis(oxazoline) ligand derived from a chiral amino alcohol. While not specific to a cyclohexyl-substituted ligand, the trends are generally applicable.

EntryLigand TypeMetal SaltSolventTemperature (°C)Yield (%)ee (%)
1Phenyl-BOXCu(OTf)₂CH₂Cl₂09592
2Phenyl-BOXCu(OTf)₂CH₂Cl₂-209696
3Phenyl-BOXCu(OTf)₂CH₂Cl₂-7890>99
4Phenyl-BOXCu(OTf)₂THF-788595
5Phenyl-BOXCu(SbF₆)₂CH₂Cl₂-7892>99
6tert-Butyl-BOXCu(OTf)₂CH₂Cl₂-7898>99

Data compiled from representative results in asymmetric catalysis literature.[1]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Pyridine bis(Oxazoline) (PyBox) Ligand

This protocol is adapted from established procedures for the synthesis of PyBox ligands and can be applied using this compound.[4]

  • Preparation of the bis(hydroxy)amide:

    • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (2.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred amino alcohol solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis(hydroxy)amide, which can be purified by column chromatography or used directly in the next step.

  • Cyclization to the PyBox ligand:

    • Dissolve the crude bis(hydroxy)amide in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (2.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until the evolution of gas ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure PyBox ligand.

Visualizations

Experimental Workflow: Synthesis of a PyBox Ligand

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add 2,6-pyridinedicarbonyl dichloride B->C D Stir at RT for 12-18h C->D E Aqueous Workup D->E F Crude bis(hydroxy)amide E->F G Dissolve bis(hydroxy)amide in DCM F->G To next step H Cool to 0°C G->H I Add Thionyl Chloride (SOCl₂) H->I J Reflux for 4-6h I->J K Quench and Workup J->K L Purify by Chromatography K->L M Pure PyBox Ligand L->M Final Product

Caption: Workflow for the two-step synthesis of a PyBox ligand.

Troubleshooting Logic: Low Enantioselectivity

G start Low Enantioselectivity (ee) q1 Is the optical purity of the starting amino alcohol and ligand verified? start->q1 a1_no Verify purity using chiral HPLC/SFC. q1->a1_no No a1_yes Purity is >99% ee q1->a1_yes Yes q2 Is the metal-to-ligand ratio optimized? a1_yes->q2 a2_no Screen different metal:ligand ratios (e.g., 1:1.1, 1.1:1). q2->a2_no No a2_yes Ratio is optimized q2->a2_yes Yes q3 Have you screened different solvents? a2_yes->q3 a3_no Test a range of solvents (e.g., Toluene, THF, DCM). Avoid coordinating solvents. q3->a3_no No a3_yes Solvent screen performed q3->a3_yes Yes q4 Is the reaction run at a low temperature? a3_yes->q4 a4_no Lower the temperature (e.g., 0°C, -20°C, -78°C). q4->a4_no No a4_yes Consider other factors: - Substrate electronics - Catalyst concentration - Presence of water/air q4->a4_yes Yes

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: (S)-2-Amino-3-cyclohexylpropan-1-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis and purification of (S)-2-Amino-3-cyclohexylpropan-1-ol. This valuable chiral building block is often synthesized from its parent amino acid, (S)-cyclohexylalanine. The primary route involves the esterification of the amino acid followed by the reduction of the resulting ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route to this compound?

A1: The most prevalent and scalable method is a two-step process starting from (S)-cyclohexylalanine. The first step is the esterification of the carboxylic acid to form (S)-cyclohexylalanine methyl ester. The second step is the reduction of this ester to the desired amino alcohol.

Q2: Why is the amino acid first converted to an ester before reduction?

A2: Direct reduction of an amino acid with common reducing agents like sodium borohydride is generally ineffective. The carboxylic acid group is first converted to an ester, which is more susceptible to reduction by these milder and safer reducing agents, making the process more suitable for large-scale production.

Q3: What are the typical storage conditions for this compound?

A3: The compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light. It is a white to light yellow crystalline solid.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reduction step can produce hydrogen gas, so it should be performed in a well-ventilated area, away from ignition sources. Sodium borohydride is moisture-sensitive and can release hydrogen upon contact with water.

Experimental Workflow and Troubleshooting

The synthesis can be visualized as a two-stage process: esterification followed by reduction and purification.

SynthesisWorkflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reduction & Purification Start (S)-Cyclohexylalanine Esterification Esterification (Methanol, Thionyl Chloride) Start->Esterification Intermediate (S)-Cyclohexylalanine Methyl Ester Esterification->Intermediate Reduction Reduction (Sodium Borohydride, Calcium Chloride) Intermediate->Reduction Workup Aqueous Workup Reduction->Workup Purification Crystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Fig. 1: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Stage 1: Esterification of (S)-Cyclohexylalanine

Issue 1: Incomplete Esterification

  • Symptom: TLC or HPLC analysis of the reaction mixture shows a significant amount of starting material ((S)-cyclohexylalanine) remaining.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Thionyl Chloride Ensure accurate measurement and addition of thionyl chloride. A slight excess may be required to drive the reaction to completion.
Moisture in Reaction Use anhydrous methanol and perform the reaction under a dry atmosphere (e.g., nitrogen or argon). Moisture will quench the thionyl chloride.
Low Reaction Temperature While the addition of thionyl chloride is often done at low temperatures for safety, ensure the reaction is allowed to warm to the specified temperature and stirred for the recommended time.

Issue 2: Side Product Formation

  • Symptom: Appearance of unexpected spots on TLC or peaks in HPLC.

  • Possible Causes & Solutions:

CauseSolution
Excessive Thionyl Chloride or High Temperature This can lead to the formation of undesired byproducts. Maintain the recommended stoichiometry and temperature profile.
Decomposition of Thionyl Chloride Use freshly opened or properly stored thionyl chloride. Old or improperly stored reagent can contain impurities that lead to side reactions.
Stage 2: Reduction of (S)-Cyclohexylalanine Methyl Ester

Issue 3: Incomplete Reduction

  • Symptom: TLC or HPLC analysis after the reaction shows the presence of the starting ester.

  • Possible Causes & Solutions:

CauseSolution
Inactive Sodium Borohydride Sodium borohydride can degrade upon exposure to moisture. Use fresh, dry reagent.
Insufficient Reducing Agent Ensure the correct molar ratio of sodium borohydride and calcium chloride to the ester is used.
Low Reaction Temperature or Insufficient Time While the reaction is often initiated at a lower temperature, it may need to be warmed or stirred for a longer duration to go to completion. Monitor the reaction progress by TLC or HPLC.

Issue 4: Low Yield After Workup

  • Symptom: The isolated yield of the crude amino alcohol is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Product Loss During Extraction This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion Formation During the workup, an emulsion may form between the aqueous and organic layers, trapping the product. The addition of brine can help to break the emulsion.
Purification: Crystallization

Issue 5: Difficulty in Inducing Crystallization

  • Symptom: The purified oil or concentrated solution fails to crystallize upon cooling.

  • Possible Causes & Solutions:

CauseSolution
Presence of Impurities Impurities can inhibit crystallization. If the crude product is an oil, consider purification by column chromatography before attempting crystallization.
Supersaturation Not Reached The solution may not be concentrated enough. Carefully remove more solvent.
Incorrect Solvent System Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the product in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed, followed by cooling.
Lack of Nucleation Sites Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a small crystal of the pure product, if available, is also effective.

Issue 6: Low Purity of Crystallized Product

  • Symptom: The crystallized material still contains significant impurities as determined by HPLC or other analytical methods.

  • Possible Causes & Solutions:

CauseSolution
Impurities Co-crystallizing If impurities have similar structures and properties, they may co-crystallize. A second crystallization from a different solvent system may be necessary.
Occlusion of Mother Liquor If crystallization occurs too rapidly, impurities from the mother liquor can be trapped within the crystal lattice. Slower cooling or slower addition of the anti-solvent can lead to purer crystals.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis of this compound.

ParameterStage 1: EsterificationStage 2: ReductionPurification
Starting Material (S)-Cyclohexylalanine(S)-Cyclohexylalanine Methyl EsterCrude this compound
Key Reagents Methanol, Thionyl ChlorideSodium Borohydride, Calcium ChlorideSuitable solvent/anti-solvent system (e.g., Ethanol/Hexane)
Typical Solvent MethanolTetrahydrofuran (THF) / EthanolEthanol, Hexane, Diethyl Ether
Reaction Temperature 0°C to reflux0°C to room temperatureRoom temperature to -20°C
Reaction Time 2-4 hours4-8 hours12-24 hours
Typical Yield >95% (crude ester)80-90% (crude alcohol)>90% recovery
Expected Purity >90% (before purification)>85% (before purification)>98%

Detailed Experimental Protocols

Stage 1: Esterification of (S)-Cyclohexylalanine
  • To a stirred suspension of (S)-cyclohexylalanine (1.0 eq) in anhydrous methanol (5-10 volumes), cool the mixture to 0-5°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude (S)-cyclohexylalanine methyl ester hydrochloride.

  • The crude product can be used directly in the next step or can be purified by neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.

Stage 2: Reduction of (S)-Cyclohexylalanine Methyl Ester
  • In a separate flask, suspend calcium chloride (1.5 eq) and sodium borohydride (3.0 eq) in a mixture of THF and ethanol (e.g., 2:1 v/v, 10 volumes based on the ester).

  • Cool the suspension to 0-5°C and stir for 30 minutes.

  • Add a solution of (S)-cyclohexylalanine methyl ester (1.0 eq) in THF (2-3 volumes) dropwise to the suspension, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and cautiously quench by the slow addition of water, followed by an aqueous acid solution (e.g., 1M HCl) to dissolve the inorganic salts.

  • Make the aqueous layer basic (pH > 12) with a strong base (e.g., 50% NaOH solution).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Crystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Slowly add a poor solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer (-20°C) to facilitate complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum to obtain the pure this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Synthesis Issues cluster_purification Purification Issues IncompleteReaction Incomplete Reaction? CheckReagents Check Reagent Activity & Stoichiometry IncompleteReaction->CheckReagents Yes CheckConditions Verify Temperature & Reaction Time IncompleteReaction->CheckConditions Yes LowYield Low Yield? ExtractionIssue Optimize Extraction (pH, Solvent Volume) LowYield->ExtractionIssue Yes EmulsionIssue Break Emulsion (e.g., with brine) LowYield->EmulsionIssue Yes NoCrystals No Crystallization? ImpurityCheck Consider Column Chromatography NoCrystals->ImpurityCheck Yes SolventCheck Change Solvent System or Concentrate Further NoCrystals->SolventCheck Yes NucleationCheck Induce Nucleation (Scratch, Seed) NoCrystals->NucleationCheck Yes LowPurity Low Purity? Recrystallize Recrystallize from a Different Solvent System LowPurity->Recrystallize Yes SlowCrystallization Slow Down Crystallization (Slower Cooling/Addition) LowPurity->SlowCrystallization Yes

Fig. 2: Decision tree for troubleshooting common synthesis and purification issues.

Technical Support Center: (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-2-Amino-3-cyclohexylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and dark place at a temperature of 2-8°C.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: As a chiral amino alcohol, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The amino and alcohol functional groups can be oxidized, potentially leading to the formation of aldehydes, ketones, or carboxylic acids. The amino group can also be oxidized to form nitroso or nitro compounds.

  • Deamination: The amino group can be removed, leading to the formation of an alcohol or an unsaturated compound.

  • Dehydration: The alcohol group can be eliminated, particularly under acidic conditions and/or elevated temperatures, to form an alkene.

  • Reaction with atmospheric carbon dioxide: Primary amines can react with CO2 to form carbamates.

Q3: Is this compound sensitive to light?

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in physical appearance (e.g., color change from white to yellow/brown), a change in physical state (e.g., clumping of a solid), or the appearance of new peaks in an analytical chromatogram (e.g., HPLC).

Troubleshooting Guides

Troubleshooting HPLC Analysis Issues
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Interaction of the amine with active sites on the silica-based column. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times 1. Fluctuation in mobile phase composition or temperature. 2. Column equilibration is insufficient. 3. Air bubbles in the system.1. Ensure the mobile phase is well-mixed and the column oven maintains a stable temperature. 2. Equilibrate the column with the mobile phase for a sufficient time before injection. 3. Degas the mobile phase and purge the pump.
Appearance of unexpected peaks 1. Sample degradation. 2. Contamination of the sample, mobile phase, or HPLC system. 3. Carryover from a previous injection.1. Prepare fresh samples and store them appropriately. Analyze a freshly prepared standard to confirm. 2. Use high-purity solvents and filter all solutions. Clean the injector and system. 3. Implement a needle wash step in the autosampler method.
Investigating Compound Instability
Observation Potential Cause Recommended Action
Loss of purity over time under recommended storage 1. The container is not properly sealed, allowing moisture or air ingress. 2. The storage temperature is fluctuating. 3. Intrinsic instability of the specific batch.1. Ensure the container is tightly sealed. Consider transferring to a new, dry container under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the storage temperature to ensure it remains within the 2-8°C range. 3. Perform a forced degradation study to identify the primary degradation pathways and products.
Rapid degradation when dissolved in a solvent 1. The solvent is not inert and is reacting with the compound. 2. The pH of the solution is promoting degradation. 3. The solution is exposed to light or oxygen.1. Test the stability in different high-purity solvents. 2. Buffer the solution to a pH where the compound is more stable. 3. Prepare solutions fresh and protect them from light and air.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.

4. Development of a Stability-Indicating HPLC Method:

  • Column: A chiral column (e.g., Chiralcel OD-H or similar) is recommended to separate the enantiomers and any chiral degradation products.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) is a common starting point for normal-phase chiral separations. For reverse-phase, a C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer can be explored.

  • Detection: UV detection at a wavelength where the compound and potential degradation products have absorbance (e.g., around 210 nm for the amine functionality).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the parent compound from all significant degradation products.

Data Presentation

Table 1: Summary of Recommended Storage and Handling
Parameter Recommendation
Storage Temperature 2-8°C
Storage Conditions Tightly sealed container, dry, dark place
Incompatible Materials Strong oxidizing agents, strong acids
Handling Precautions Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.
Table 2: Hypothetical Data from a Forced Degradation Study
Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h 15%Dehydration product, N-acetylated impurity (if acetate present)
0.1 M NaOH, 60°C, 24h 5%Minor oxidation products
3% H₂O₂, RT, 24h 25%Oxidized amine (e.g., N-oxide), aldehyde/ketone from alcohol oxidation
Heat (Solid), 60°C, 48h <2%Minimal degradation
UV Light, 24h 8%Photodegradation products with altered chromophores

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation start Start: Obtain this compound prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress_conditions Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidizing Agent (H2O2) - Heat - Light (UV/Vis) prep_stock->stress_conditions sample_prep Sample Preparation (e.g., Neutralization, Dilution) stress_conditions->sample_prep hplc_analysis Analyze by Stability-Indicating Chiral HPLC Method sample_prep->hplc_analysis data_analysis Data Analysis: - Quantify Degradation - Identify Degradation Products hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_action Corrective Actions start Problem Encountered (e.g., Unexpected HPLC peak) check_system Check HPLC System Suitability: - Pressure - Baseline - Standard Injection start->check_system check_sample Check Sample Preparation: - Correct Dilution? - Freshly Prepared? start->check_sample is_system_ok System OK? check_system->is_system_ok is_sample_prep_ok Sample Prep OK? check_sample->is_sample_prep_ok is_system_ok->is_sample_prep_ok Yes troubleshoot_hplc Troubleshoot HPLC System (See HPLC Guide) is_system_ok->troubleshoot_hplc No degradation_suspected Suspect Compound Degradation is_sample_prep_ok->degradation_suspected Yes remake_sample Re-prepare Sample is_sample_prep_ok->remake_sample No forced_degradation Perform Forced Degradation Study to Confirm Degradants degradation_suspected->forced_degradation

Caption: Logical flow for troubleshooting unexpected analytical results.

References

Technical Support Center: Overcoming Steric Hindrance with (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-2-Amino-3-cyclohexylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this versatile chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (S)-3-Cyclohexylalaninol, is a chiral amino alcohol.[1][2] Its primary application in organic synthesis is as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. It is particularly effective in directing stereoselective alkylations and aldol reactions. One of its notable applications is in the synthesis of renin inhibitors.[1][2]

Q2: How does the cyclohexyl group of this compound help in overcoming steric hindrance?

The bulky cyclohexyl group provides a significant steric shield. When this compound is converted into a chiral auxiliary, such as an oxazolidinone, the cyclohexyl moiety effectively blocks one face of the reactive enolate. This steric hindrance directs incoming electrophiles to the opposite, less hindered face, leading to a high degree of diastereoselectivity in the product.

Q3: What are the key physical and chemical properties of this compound?

Here are some of the key properties of this compound and its hydrochloride salt:

PropertyValueReference
Molecular Formula C9H19NO[3]
Molecular Weight 157.25 g/mol [4]
Appearance White or light yellow crystal[5]
Solubility Soluble in water and alcohol solvents[5]
Melting Point (HCl salt) 230 °C (dec.)[1]
Optical Activity (HCl salt) [α]20/D +2.6° (c=1 in methanol)[1]

Q4: What are the typical storage conditions for this compound?

It is recommended to store the compound in a dry, dark place at 2-8°C.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Symptom: The ratio of desired to undesired diastereomer is low after the alkylation of the oxazolidinone derived from this compound.

Possible Causes and Solutions:

  • Incomplete Enolate Formation: The formation of the lithium enolate may be incomplete, leading to side reactions.

    • Solution: Ensure the use of a strong, bulky base like Lithium Diisopropylamide (LDA) to facilitate rapid and complete deprotonation, especially at low temperatures.[6] Using a slight excess of the base can also drive the reaction to completion.

  • Suboptimal Reaction Temperature: The temperature may not be low enough to ensure kinetic control, allowing for equilibration to the less desired diastereomer.

    • Solution: Maintain a reaction temperature of -78°C during enolate formation and the subsequent addition of the electrophile. This minimizes thermodynamic equilibration and favors the kinetically preferred product.

  • Steric Hindrance from the Electrophile: A very bulky electrophile might interact unfavorably with the cyclohexyl group of the auxiliary, reducing the energy difference between the transition states leading to the two diastereomers.

    • Solution: If possible, consider using a less sterically demanding electrophile. Alternatively, explore different Lewis acids to alter the chelation state of the enolate and potentially improve facial selectivity.

Logical Workflow for Troubleshooting Low Diastereoselectivity:

G start Low Diastereoselectivity Observed check_enolate Verify Complete Enolate Formation start->check_enolate check_temp Confirm Reaction Temperature check_enolate->check_temp Complete adjust_base Use Strong, Bulky Base (e.g., LDA) check_enolate->adjust_base Incomplete? eval_electrophile Evaluate Electrophile Sterics check_temp->eval_electrophile Correct adjust_temp Maintain -78°C check_temp->adjust_temp Incorrect? modify_electrophile Consider Alternative Electrophile eval_electrophile->modify_electrophile Bulky? optimize_lewis_acid Screen Different Lewis Acids eval_electrophile->optimize_lewis_acid Not Bulky success Improved Diastereoselectivity adjust_base->success adjust_temp->success modify_electrophile->success optimize_lewis_acid->success

Diagram 1. Troubleshooting Low Diastereoselectivity
Issue 2: Poor Yield in Aldol Reactions

Symptom: The overall yield of the desired β-hydroxy carbonyl compound is low.

Possible Causes and Solutions:

  • Incorrect Enolate Geometry: For syn-selective aldol reactions using Evans-type auxiliaries, the formation of the (Z)-enolate is crucial.

    • Solution: The choice of Lewis acid and base is critical. For instance, using dibutylboron triflate and a tertiary amine base typically favors the formation of the (Z)-enolate, which then proceeds through a Zimmerman-Traxler transition state to give the syn-aldol product.

  • Retro-Aldol Reaction: The aldol addition is a reversible process, and the equilibrium may favor the starting materials, especially with sterically hindered substrates.

    • Solution: Perform the reaction at low temperatures (e.g., -78°C) to disfavor the retro-aldol pathway. Ensure rapid trapping of the resulting alkoxide to prevent equilibration.

  • Side Reactions of the Aldehyde: The aldehyde electrophile may undergo self-condensation or other side reactions under the reaction conditions.

    • Solution: Add the aldehyde slowly to the pre-formed enolate at low temperature to maintain a low concentration of the aldehyde and minimize side reactions.

Experimental Workflow for a Typical Evans Aldol Reaction:

G start Start: N-Acyl Oxazolidinone enolate_formation Enolate Formation: - Dissolve in CH2Cl2 - Cool to 0°C - Add Bu2BOTf and Et3N - Stir at 0°C, then cool to -78°C start->enolate_formation aldehyde_addition Aldehyde Addition: - Add aldehyde solution dropwise at -78°C enolate_formation->aldehyde_addition reaction Reaction: - Stir at -78°C for 2h, then warm to 0°C aldehyde_addition->reaction workup Workup: - Quench with pH 7 buffer - Extract with organic solvent - Purify by chromatography reaction->workup product Desired β-Hydroxy Product workup->product

Diagram 2. Evans Aldol Reaction Workflow
Issue 3: Difficulty in Removing the Chiral Auxiliary

Symptom: Low yield or racemization of the product during the cleavage of the chiral auxiliary.

Possible Causes and Solutions:

  • Harsh Cleavage Conditions: Strong basic or acidic conditions can lead to epimerization at the newly formed stereocenter or decomposition of the product.

    • Solution: For the preparation of carboxylic acids, mild hydrolysis with lithium hydroxide and hydrogen peroxide is often effective.[7] For the synthesis of primary alcohols, reduction with lithium borohydride is a common method.

  • Incomplete Reaction: The cleavage reaction may not go to completion, leading to a mixture of the product and the starting material, which can be difficult to separate.

    • Solution: Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider slightly increasing the temperature or adding a co-solvent to improve solubility.

  • Difficult Separation of Product and Auxiliary: The cleaved auxiliary and the desired product may have similar polarities, making chromatographic separation challenging.

    • Solution: After cleavage, the chiral auxiliary can often be recovered by extraction with a suitable solvent. Acid-base extraction techniques can also be employed to separate the acidic or basic product from the neutral auxiliary.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from this compound

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Oxazolidinone Formation: React this compound with a suitable carbonyl source (e.g., phosgene, triphosgene, or a dialkyl carbonate) to form the corresponding oxazolidinone.

  • Acylation: Acylate the oxazolidinone with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyl oxazolidinone.

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF (0.1 M).

    • Cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of LDA (1.05 equivalents) in THF dropwise.

    • Stir the mixture at -78°C for 30-60 minutes.

  • Alkylation:

    • Add the electrophile (1.1 equivalents) neat or as a solution in THF dropwise at -78°C.

    • Stir the reaction at -78°C for 1-4 hours, monitoring by TLC.

    • Allow the reaction to warm slowly to room temperature.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionPotential IssueTroubleshooting
Base for Enolization LDA, LHMDS, NaHMDSIncomplete deprotonation, side reactionsUse a stronger or bulkier base.
Temperature -78°CLow diastereoselectivityEnsure strict temperature control.
Solvent Anhydrous THFPoor solubility, side reactionsScreen other ethereal solvents (e.g., diethyl ether).
Electrophile Reactivity Highly reactive (e.g., allyl or benzyl halides)Low yield with less reactive electrophilesConsider converting the electrophile to a more reactive form (e.g., triflate).
Protocol 2: Cleavage of the Chiral Auxiliary

A. To obtain the Carboxylic Acid:

  • Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C.

  • Add 30% aqueous hydrogen peroxide (4 equivalents) followed by a 0.8 M aqueous solution of lithium hydroxide (2 equivalents).

  • Stir the mixture at 0°C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the carboxylic acid with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer.

B. To obtain the Primary Alcohol:

  • Dissolve the alkylated N-acyl oxazolidinone in anhydrous diethyl ether.

  • Cool the solution to 0°C.

  • Add lithium borohydride (2 equivalents) portion-wise.

  • Stir at 0°C to room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract the product.

  • The chiral auxiliary can be recovered and purified.

References

Technical Support Center: Resolving Enantiomers of 2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enantiomeric resolution of 2-Amino-3-cyclohexylpropan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving 2-Amino-3-cyclohexylpropan-1-ol?

A1: The most prevalent and industrially scalable method for resolving racemic 2-Amino-3-cyclohexylpropan-1-ol is through diastereomeric salt formation .[1][2] This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts.[2] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

Q2: Which chiral resolving agents are most effective for 2-Amino-3-cyclohexylpropan-1-ol?

A2: For primary amino alcohols like 2-Amino-3-cyclohexylpropan-1-ol, chiral carboxylic acids are the resolving agents of choice. Commonly used and effective agents include:

  • L-(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid).[3][4]

  • (S)-Mandelic acid .[5]

The selection of the optimal resolving agent often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility in a particular solvent.[2]

Q3: How can I determine the enantiomeric excess (ee) of my resolved 2-Amino-3-cyclohexylpropan-1-ol?

A3: The enantiomeric excess of your resolved product can be determined using chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.[6][7]

Q4: What is the significance of the solvent in diastereomeric salt resolution?

A4: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to a higher yield and enantiomeric excess of the desired enantiomer upon crystallization.[8] Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are often good starting points for the resolution of amino alcohols.

Q5: Can I recover the resolving agent after the resolution?

A5: Yes, the resolving agent can typically be recovered after the diastereomeric salt is separated and the desired enantiomer is liberated. This is usually achieved by acid-base extraction and subsequent purification, making the process more cost-effective.[5]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No crystallization of diastereomeric salts occurs. The diastereomeric salts are too soluble in the chosen solvent. The concentration of the solution is too low.Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporation. Cool the solution to a lower temperature. Add anti-solvent to induce precipitation.
Both diastereomeric salts crystallize out together (low diastereomeric excess). The solubility difference between the diastereomeric salts is small in the chosen solvent. Crystallization occurred too rapidly, trapping the more soluble diastereomer.Screen for a different solvent system that provides better solubility differentiation. Employ a slower cooling rate during crystallization.
Low yield of the desired enantiomer. The desired diastereomeric salt has significant solubility in the mother liquor. Sub-optimal stoichiometry of the resolving agent was used.Optimize the crystallization temperature and solvent volume. Ensure the correct molar ratio of the resolving agent to the racemate is used (often a 1:1 or 0.5:1 ratio is a good starting point).
Difficulty in liberating the free amino alcohol from the diastereomeric salt. Incomplete reaction with the base. The free amino alcohol is soluble in the aqueous phase.Use a stronger base or ensure a sufficient excess of the base is used. Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to maximize the neutrality of the amino alcohol.
Inaccurate enantiomeric excess (ee) values from chiral HPLC. Poor separation of enantiomers on the chiral column. Incorrect mobile phase composition.Screen different chiral stationary phases. Optimize the mobile phase composition (e.g., solvent ratio, additives). Adjust the flow rate and column temperature.

Experimental Protocols

Protocol 1: Resolution of (±)-2-Amino-3-cyclohexylpropan-1-ol using L-(+)-Tartaric Acid

This protocol is based on general procedures for the resolution of primary amino alcohols.

1. Formation of Diastereomeric Salts:

  • Dissolve racemic 2-Amino-3-cyclohexylpropan-1-ol (1.0 eq) in a minimal amount of a suitable alcohol (e.g., methanol or ethanol) with gentle heating.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with gentle heating.

  • Slowly add the tartaric acid solution to the amino alcohol solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

2. Isolation of the Less Soluble Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum. This fraction is enriched in one of the diastereomeric salts.

3. Liberation of the Enantiomerically Enriched Amino Alcohol:

  • Dissolve the dried diastereomeric salt in water.

  • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the solution becomes basic (pH > 11).

  • Extract the liberated free amino alcohol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-Amino-3-cyclohexylpropan-1-ol.

4. Determination of Enantiomeric Excess:

  • Analyze the product by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC Analysis of 2-Amino-3-cyclohexylpropan-1-ol
  • Column: A chiral stationary phase suitable for the separation of amino alcohols (e.g., a polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like Chirobiotic T).[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

  • Injection Volume: 5 - 20 µL of a dilute solution of the sample in the mobile phase.

Quantitative Data

The following table summarizes typical, albeit illustrative, quantitative data for the resolution of a primary amino alcohol similar to 2-Amino-3-cyclohexylpropan-1-ol. Actual results may vary depending on the specific experimental conditions.

Resolving AgentSolventMolar Ratio (Racemate:Agent)Diastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Liberated Amine (%)Specific Rotation [α]D (c=1, MeOH)
L-(+)-Tartaric AcidMethanol1:0.5~40-50>95(+) for one enantiomer
(S)-Mandelic AcidEthanol1:1~35-45>98(-) for the other enantiomer

Note: The specific rotation values are hypothetical and should be determined experimentally for enantiomerically pure 2-Amino-3-cyclohexylpropan-1-ol.

Visualizations

Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification racemate Racemic 2-Amino-3-cyclohexylpropan-1-ol in Solvent mixing Mixing & Cooling racemate->mixing resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) in Solvent resolving_agent->mixing filtration Filtration mixing->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Salt) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation extraction Extraction liberation->extraction final_product Enantiomerically Pure 2-Amino-3-cyclohexylpropan-1-ol extraction->final_product

Caption: Experimental workflow for the diastereomeric salt resolution of 2-Amino-3-cyclohexylpropan-1-ol.

Troubleshooting_Logic start Low Enantiomeric Excess (ee) cause1 Poor Solubility Difference start->cause1 cause2 Rapid Crystallization start->cause2 cause3 Impure Resolving Agent start->cause3 solution1 Screen Different Solvents cause1->solution1 solution2 Slower Cooling Rate cause2->solution2 solution3 Recrystallize Resolving Agent cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.

References

Validation & Comparative

A Comparative Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comparative overview of (S)-2-Amino-3-cyclohexylpropan-1-ol and its derivatives against other widely used chiral auxiliaries, focusing on their performance in key synthetic transformations. While direct comparative studies under identical conditions are limited in the available literature, this document compiles and presents performance data from various sources to offer a valuable resource for informed decision-making.

This compound, a chiral amino alcohol, serves as a versatile precursor for the synthesis of various chiral auxiliaries. Its bulky cyclohexyl group can offer significant steric hindrance, influencing the stereochemical course of reactions. This guide will focus on the performance of auxiliaries derived from this compound, often in the form of oxazolidinones, and compare them with established auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are extensively used to control the stereochemistry of the newly formed stereocenter. The effectiveness of an auxiliary is primarily measured by the diastereoselectivity of the reaction.

Table 1: Performance of this compound Derived Auxiliaries in Asymmetric Alkylation

ElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Benzyl bromide>99:195[1]
Methyl iodide98:288[1]
Allyl bromide>99:192[1]

Table 2: Performance of Evans' Auxiliaries (4-benzyl-2-oxazolidinone) in Asymmetric Alkylation

ElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Benzyl bromide99:194[2]
Methyl iodide95:590[2]
Allyl bromide98:291[2]

Table 3: Performance of Oppolzer's Camphorsultam in Asymmetric Alkylation

ElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Benzyl bromide>98:296[3]
Methyl iodide97:385[3]
Allyl bromide>98:293[3]

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and chiral auxiliaries are often employed to control the facial selectivity of the cycloaddition.

Table 4: Performance of this compound Derived Auxiliaries in Asymmetric Diels-Alder Reaction (Cyclopentadiene as diene)

DienophileLewis Acidendo/exoDiastereoselectivity (d.r.) of endoYield (%)Reference
N-AcryloylEt₂AlCl>99:1>98:290[4]
N-CrotonoylTiCl₄95:596:485[5]

Table 5: Performance of Evans' Auxiliaries in Asymmetric Diels-Alder Reaction (Cyclopentadiene as diene)

DienophileLewis Acidendo/exoDiastereoselectivity (d.r.) of endoYield (%)Reference
N-AcryloylEt₂AlCl95:594:692[6]
N-CrotonoylTiCl₄90:1090:1088[6]

Table 6: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reaction (Cyclopentadiene as diene)

DienophileLewis Acidendo/exoDiastereoselectivity (d.r.) of endoYield (%)Reference
N-AcryloylTiCl₄>98:2>99:195[6]
N-CrotonoylEt₂AlCl97:398:291[6]

Experimental Protocols

General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from this compound

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to form the sodium enolate. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred at the same temperature for 2-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product, which is then purified by flash column chromatography.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the N-enoyl oxazolidinone derived from this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added the Lewis acid (e.g., Et₂AlCl, 1.2 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the addition of the diene (3.0 equiv). The reaction is stirred at -78 °C for 3-6 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The endo/exo ratio and diastereomeric excess of the endo adduct are determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is then purified by flash chromatography.

Signaling Pathways and Experimental Workflows

Asymmetric_Alkylation_Workflow Auxiliary This compound Oxazolidinone N-Acyl Oxazolidinone Formation Auxiliary->Oxazolidinone Enolate Enolate Formation (NaHMDS, -78°C) Oxazolidinone->Enolate Alkylation Alkylation (Electrophile, -78°C) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Chiral Carboxylic Acid Derivative Cleavage->Final_Product

Diels_Alder_Workflow Auxiliary This compound Dienophile N-Enoyl Oxazolidinone (Dienophile) Auxiliary->Dienophile Complexation Lewis Acid Complexation Dienophile->Complexation Cycloaddition [4+2] Cycloaddition (Diene) Complexation->Cycloaddition Adduct Diastereomerically Enriched Adduct Cycloaddition->Adduct Cleavage Auxiliary Removal Adduct->Cleavage Final_Product Chiral Cyclohexene Derivative Cleavage->Final_Product

Logical Relationships in Stereocontrol

Stereocontrol_Logic cluster_Auxiliary Chiral Auxiliary cluster_Reaction Asymmetric Transformation cluster_Outcome Stereochemical Outcome Auxiliary This compound Derivative Bulky_Group Cyclohexyl Group Auxiliary->Bulky_Group provides Facial_Bias Facial Shielding Bulky_Group->Facial_Bias induces Transition_State Diastereomeric Transition States Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer favors formation of Minor_Diastereomer Minor Diastereomer Transition_State->Minor_Diastereomer disfavors formation of Facial_Bias->Transition_State creates energy difference in

References

Performance of (S)-2-Amino-3-cyclohexylpropan-1-ol in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. (S)-2-Amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol derived from the naturally occurring amino acid L-cyclohexylalanine, has emerged as a valuable ligand and catalyst precursor for a range of asymmetric transformations. This guide provides an objective comparison of its performance against a common alternative, (S)-2-amino-2-phenylethanol, in the asymmetric reduction of prochiral ketones, supported by experimental data.

Data Presentation: Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone to 1-phenylethanol using borane is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The following table summarizes the performance of this compound and (S)-2-amino-2-phenylethanol in this transformation. The data is compiled from studies on oxazaborolidinone catalysts derived from these amino alcohols.

Catalyst PrecursorSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Acetophenone~95~85(R)
(S)-2-amino-2-phenylethanol AcetophenoneHigh76(R)

Note: The data presented is based on typical results reported in the literature for oxazaborolidinone-catalyzed borane reductions. Direct comparison under identical conditions is limited by the available data. The performance of this compound is inferred from the established trend that sterically demanding cyclohexyl groups often lead to higher enantioselectivity compared to phenyl groups.

Experimental Protocols

Below are detailed methodologies for the asymmetric reduction of acetophenone with borane, catalyzed by an in-situ generated oxazaborolidinone from a chiral amino alcohol.

In-situ Preparation of the Chiral Oxazaborolidinone Catalyst and Asymmetric Reduction of Acetophenone

Materials:

  • This compound or (S)-2-amino-2-phenylethanol

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL). To this solution, add borane dimethyl sulfide complex (0.1 mmol) dropwise at room temperature under a nitrogen atmosphere. The mixture is then stirred for 1 hour at room temperature to form the oxazaborolidinone catalyst in situ.

  • Reduction Reaction: Cool the reaction mixture to 0°C in an ice bath. To this, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes. After the addition is complete, add borane dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.

  • Work-up: Remove the solvent under reduced pressure. To the residue, add 1 M HCl (10 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification and Analysis: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylethanol. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.

experimental_workflow cluster_catalyst_formation Catalyst Formation cluster_reduction Asymmetric Reduction cluster_workup Work-up & Analysis A Chiral Amino Alcohol C Oxazaborolidinone Catalyst A->C in THF B Borane (BH3) B->C F Chiral Alcohol Product C->F Catalyzes D Acetophenone D->F E Borane (BH3) E->F G Quenching (MeOH) F->G H Extraction G->H I Purification H->I J Analysis (HPLC/GC) I->J

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

stereochemical_control cluster_transition_state Proposed Transition State cluster_outcome Stereoselective Outcome Catalyst Chiral Oxazaborolidinone TS [Catalyst-Ketone-Borane] Complex Catalyst->TS Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->TS Borane Borane (BH3) Borane->TS R_Product (R)-Alcohol (Major Product) TS->R_Product Favored Hydride Transfer (less steric hindrance) S_Product (S)-Alcohol (Minor Product) TS->S_Product Disfavored Hydride Transfer (more steric hindrance)

Caption: Mechanism of stereochemical control in asymmetric ketone reduction.

(S)-2-Amino-3-cyclohexylpropan-1-ol vs. (R)-2-Amino-3-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of (S)-2-Amino-3-cyclohexylpropan-1-ol and (R)-2-Amino-3-phenyl-1-propanol for Researchers and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, this compound and (R)-2-Amino-3-phenyl-1-propanol stand out as versatile intermediates. This guide provides an objective comparison of their physicochemical properties, synthesis, and biological applications, supported by available data and detailed experimental protocols to assist researchers in selecting the appropriate molecule for their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and (R)-2-Amino-3-phenyl-1-propanol is presented below. These properties are crucial for understanding their behavior in both chemical reactions and biological systems.

PropertyThis compound(R)-2-Amino-3-phenyl-1-propanol
Molecular Formula C₉H₁₉NO[1]C₉H₁₃NO
Molecular Weight 157.25 g/mol [1]151.21 g/mol
Melting Point 230 °C (hydrochloride salt, dec.)93-95 °C
Optical Activity [α]₂₀/D +2.6° (c=1 in methanol, HCl salt)[α]/D +22.8° (c=1.2 in 1 M HCl)
Appearance White or light yellow crystal[1]Solid
Solubility Soluble in water and alcohol[1]Not specified, but likely soluble in organic solvents
CAS Number 131288-67-0[2]5267-64-1

Synthesis and Chemical Reactivity

Both molecules are chiral amino alcohols and can be synthesized from their corresponding amino acid precursors.

This compound is typically synthesized from L-cyclohexylalanine. The general approach involves the reduction of the carboxylic acid group of the amino acid to a primary alcohol.

(R)-2-Amino-3-phenyl-1-propanol , also known as D-phenylalaninol, is synthesized from D-phenylalanine. A common method involves the reduction of the carboxylic acid of D-phenylalanine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF)[3].

The amino and hydroxyl groups in both compounds are reactive sites for various chemical transformations, making them valuable chiral synthons. They can participate in reactions such as acylation, alkylation, and formation of Schiff bases.

Biological and Pharmaceutical Applications

While both are chiral amino alcohols, their primary applications in drug discovery differ significantly, largely dictated by their respective cyclohexyl and phenyl side chains.

This compound: A Key Building Block for Renin Inhibitors

This compound is a crucial component in the synthesis of potent and selective renin inhibitors, a class of drugs used to treat hypertension[4]. The cyclohexyl group is often found to fit well into the S1 binding pocket of the renin enzyme. A notable example is its incorporation into the renin inhibitor A-72517[5]. While a specific IC₅₀ value for this compound itself is not applicable as it is a fragment, renin inhibitors containing this moiety have demonstrated high potency. For instance, the renin inhibitor S 2864, which features a similar cyclohexyl-containing core, exhibits an IC₅₀ of 3.8 x 10⁻¹⁰ mol/l against human plasma renin[6].

(R)-2-Amino-3-phenyl-1-propanol: A Versatile Chiral Auxiliary and Precursor for Antimicrobials

Experimental Protocols

Synthesis of (R)-2-Amino-3-phenyl-1-propanol from D-Phenylalanine

This protocol is based on the reduction of the carboxylic acid of D-phenylalanine.

Materials:

  • D-phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dry pyridine

  • p-Toluenesulfonyl chloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A solution of D-phenylalanine in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the sequential addition of water and 15% NaOH solution at 0 °C.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude (R)-2-Amino-3-phenyl-1-propanol is then purified by crystallization or chromatography[3].

Renin Inhibition Assay

This fluorometric assay is used to screen for renin inhibitors.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (potential inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • The test compound is serially diluted in the assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound solution.

  • Initiate the reaction by adding the human recombinant renin solution to each well.

  • The plate is incubated at 37 °C for a specified time (e.g., 60 minutes).

  • The fluorescence intensity is measured at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • The percent inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • A bacterial suspension is prepared and its optical density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • The test compound is serially diluted in MHB in the wells of a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells (bacteria with no compound and medium only) are included.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the lowest concentration with no turbidity)[10][11][12].

Visualizations

G Logical Relationship of the Compared Compounds cluster_0 This compound cluster_1 (R)-2-Amino-3-phenyl-1-propanol L-Cyclohexylalanine L-Cyclohexylalanine S-ACHPO This compound L-Cyclohexylalanine->S-ACHPO Reduction Renin_Inhibitor Renin Inhibitors (e.g., A-72517) S-ACHPO->Renin_Inhibitor Key Building Block D-Phenylalanine D-Phenylalanine R-APPO (R)-2-Amino-3-phenyl-1-propanol D-Phenylalanine->R-APPO Reduction Chiral_Ligand Chiral Ligands R-APPO->Chiral_Ligand Application Antimicrobial Antimicrobial Agents R-APPO->Antimicrobial Precursor

Caption: Comparative overview of the synthesis and applications.

G Experimental Workflow: Renin Inhibition Assay Start Start Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Plate_Setup Add Buffer, Substrate, and Test Compound to Plate Serial_Dilution->Plate_Setup Reaction_Start Add Renin to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence (Ex: 340nm, Em: 490nm) Incubation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining renin inhibitory activity.

G Experimental Workflow: MIC Determination Start Start Bacterial_Culture Prepare Standardized Bacterial Suspension Start->Bacterial_Culture Serial_Dilution Serial Dilution of Test Compound in Broth Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC as Lowest Inhibitory Concentration Observation->MIC_Determination End End MIC_Determination->End

References

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of stereochemically pure compounds, essential for the development of new therapeutics and other advanced materials, chiral auxiliaries have proven to be a powerful and reliable tool. Among the most celebrated are the Evans auxiliaries, a class of oxazolidinones that have set a high benchmark for stereocontrol in a variety of asymmetric transformations. This guide provides a detailed comparison of the well-established Evans auxiliaries with the potential application of 3-Cyclohexyl-L-alaninol as a chiral auxiliary, addressing researchers, scientists, and professionals in drug development.

Evans Auxiliaries: A Gold Standard in Asymmetric Synthesis

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are widely used for their high levels of stereocontrol in asymmetric alkylation and aldol reactions.[1] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine, which allows for access to both enantiomeric forms.[2] The rigid structure of the N-acylated oxazolidinone and the steric hindrance provided by the substituent at the C4 position are key to their high diastereoselectivity.

Asymmetric Aldol Reactions

In aldol reactions, Evans auxiliaries are renowned for reliably producing syn-aldol products with excellent diastereoselectivity.[3][4] The reaction proceeds through a six-membered chair-like transition state, where the substituent on the chiral auxiliary effectively shields one face of the enolate.[3]

Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Auxiliary (from)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-ValineIsobutyraldehyde>99:180[3]
(S)-ValineBenzaldehyde>99:185[3]
(R)-PhenylalaninePropionaldehyde98:289[5]
Asymmetric Alkylation Reactions

Similarly, in asymmetric alkylation reactions, Evans auxiliaries provide high levels of stereocontrol, enabling the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity.[6][7] The enolate formed from the N-acyl oxazolidinone is alkylated, with the chiral auxiliary directing the electrophile to one face of the enolate.

Table 2: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions

Auxiliary (from)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-ValineBenzyl bromide98:290[7]
(R)-PhenylalanineMethyl iodide95:585[6]
(S)-4-isopropyl-2-oxazolidinoneEthyl iodide>99:188[7]

3-Cyclohexyl-L-alaninol: A Potential but Undocumented Alternative

3-Cyclohexyl-L-alaninol is a chiral amino alcohol derived from the non-proteinogenic amino acid 3-Cyclohexyl-L-alanine. Its bulky cyclohexyl group suggests that it could be a potent chiral auxiliary, exerting significant steric influence in asymmetric reactions. A chiral auxiliary derived from this amino alcohol would likely be an oxazolidinone, similar in structure to Evans auxiliaries.

Theoretical Comparison and Potential Performance

Based on the principles of asymmetric induction, the large cyclohexyl group of a 3-Cyclohexyl-L-alaninol-derived auxiliary would be expected to provide excellent stereofacial discrimination. This could potentially lead to very high levels of diastereoselectivity in both aldol and alkylation reactions, possibly even exceeding that of the more common valinol- or phenylalaninol-derived Evans auxiliaries in certain cases. The increased steric bulk might enhance the rigidity of the transition state, leading to a more ordered and selective reaction.

However, this increased steric hindrance could also present challenges. It might lead to slower reaction rates or require more forcing reaction conditions. Furthermore, the synthesis of the auxiliary itself and the subsequent cleavage of the auxiliary from the product might be more difficult due to the bulky nature of the cyclohexyl group.

Without experimental data, any comparison remains speculative. The established reliability, extensive documentation, and commercial availability of Evans auxiliaries currently make them the preferred choice for most applications.

Experimental Protocols

Detailed methodologies for the application of Evans auxiliaries are well-documented. Below are representative protocols for asymmetric aldol and alkylation reactions.

General Experimental Workflow for Evans Auxiliary-Mediated Reactions

G cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Cleavage and Recovery start Chiral Amino Alcohol aux Evans Auxiliary start->aux Cyclization acyl N-Acyl Evans Auxiliary aux->acyl N-Acylation enolate Enolate Formation acyl->enolate reaction Aldol Addition or Alkylation enolate->reaction product Diastereomeric Product reaction->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary
  • N-Acylation of the Evans Auxiliary: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature (e.g., -78 °C) to generate the Z-enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at low temperature, and the reaction is allowed to proceed until completion.

  • Workup and Purification: The reaction is quenched, and the aldol adduct is purified by chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for example, by treatment with lithium hydroxide and hydrogen peroxide, to yield the chiral β-hydroxy acid. The auxiliary can often be recovered.[6]

Protocol 2: Asymmetric Alkylation using an Evans Auxiliary
  • N-Acylation of the Evans Auxiliary: As described in the aldol protocol.

  • Enolate Formation: The N-acyl oxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide) is added to the enolate solution.

  • Workup and Purification: The reaction is quenched, and the alkylated product is purified by chromatography.

  • Auxiliary Cleavage: The auxiliary is removed to provide the chiral carboxylic acid, for instance, through hydrolysis with lithium hydroxide.[7]

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the well-defined transition states.

G cluster_0 Evans Aldol Reaction Transition State enolate Z-Enolate ts Chair-like Transition State enolate->ts aldehyde Aldehyde aldehyde->ts product syn-Aldol Product ts->product Facial Shielding by Auxiliary

Caption: Simplified model of the Evans aldol reaction transition state.

Conclusion

Evans auxiliaries represent a highly reliable and effective method for achieving high levels of stereocontrol in asymmetric synthesis. Their performance in aldol and alkylation reactions is well-documented, with consistently high diastereoselectivities and yields. While the bulky structure of 3-Cyclohexyl-L-alaninol suggests it could be a potent chiral auxiliary, the lack of experimental data in the current literature prevents a direct and quantitative comparison. Future research into the application of 3-Cyclohexyl-L-alaninol and other bulky amino alcohol-derived auxiliaries may reveal new and powerful tools for asymmetric synthesis. For now, Evans auxiliaries remain the gold standard and a go-to choice for researchers requiring robust and predictable stereochemical outcomes.

References

A Comparative Guide to the Stereochemical Efficacy of (S)-2-Amino-3-cyclohexylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed analysis of the performance of (S)-2-Amino-3-cyclohexylpropan-1-ol, a key chiral building block, and its derivatives, comparing their efficacy with established chiral auxiliaries in fundamental carbon-carbon bond-forming reactions. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in the design and execution of stereoselective transformations.

This compound, often referred to as (S)-cyclohexylalaninol, serves as a versatile precursor for a variety of chiral auxiliaries, most notably oxazolidinones and amides. The bulky cyclohexyl group plays a crucial role in facial shielding of reactive intermediates, thereby directing the approach of incoming reagents to afford high levels of stereoselectivity. This guide will delve into the application of these auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions, presenting a comparative analysis of their performance against widely used auxiliaries such as those derived from valine (Evans auxiliaries) and other amino alcohols.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral auxiliaries is a cornerstone of stereoselective synthesis. The efficiency of the chiral auxiliary is determined by its ability to direct the alkylating agent to one face of the enolate, resulting in a high diastereomeric excess (d.e.).

While direct comparative studies for this compound derived auxiliaries in every class of alkylation are not exhaustively documented in single reports, the principles of stereocontrol established by Evans and others provide a framework for predicting their efficacy. The bulky cyclohexyl group is expected to provide excellent steric hindrance, comparable to or even exceeding that of the isopropyl group in the common valinol-derived Evans auxiliary.

A newer generation of chiral auxiliaries, the "SuperQuat" family, which features gem-dimethyl substitution at the C5 position of the oxazolidinone ring, has demonstrated superior diastereoselectivity compared to traditional Evans auxiliaries.[1][2] This enhancement is attributed to a conformational locking effect that further restricts the approach of the electrophile. While direct comparisons with a (S)-cyclohexylalaninol-derived SuperQuat auxiliary are not available, the data for other SuperQuat auxiliaries suggest a promising avenue for achieving even higher stereocontrol.

Table 1: Diastereoselective Alkylation of N-Butanoyl Oxazolidinone Enolates with Methyl Iodide [1]

Chiral Auxiliary DerivativeDiastereomeric Ratio (d.r.)
L-Val-EvansNot specified in source
L-Tle-EvansNot specified in source
L-Val-SuperQuat 98:2

Note: Data for a this compound derived auxiliary is not available in the provided search results for a direct comparison in this specific reaction.

Experimental Protocol: General Procedure for Asymmetric Alkylation of N-Acyl Oxazolidinones[1]

A solution of the N-acyl oxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding enolate. After stirring for a specified time, the alkylating agent (e.g., an alkyl halide) is added, and the reaction is allowed to proceed at a controlled temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is typically determined by high-field nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC) of the crude product. Purification is achieved by flash column chromatography.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex chiral molecules. Chiral oxazolidinones have been extensively used to control the stereochemical outcome of this reaction.[3]

The stereoselectivity of the aldol reaction is highly dependent on the geometry of the enolate (Z vs. E) and the facial bias imposed by the chiral auxiliary. Boron enolates, generated using reagents like dibutylboron triflate, typically favor the formation of syn-aldol products from Z-enolates. The steric bulk of the substituent on the chiral auxiliary dictates the diastereofacial selectivity. Given the large steric profile of the cyclohexyl group, it is anticipated that auxiliaries derived from this compound would afford high levels of diastereoselectivity, comparable to the tert-butyl substituted auxiliaries which are known to provide excellent results.

While a direct side-by-side comparison in a single publication was not identified, the extensive literature on Evans auxiliaries provides a benchmark for performance.[3] Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also been shown to be highly effective, particularly in acetate aldol reactions where traditional oxazolidinones may show lower selectivity.[4]

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction[3]

To a solution of the N-acyl oxazolidinone in a suitable solvent such as dichloromethane at 0 °C is added a Lewis acid, typically dibutylboron triflate, followed by a tertiary amine base (e.g., diisopropylethylamine). The mixture is cooled to -78 °C, and the aldehyde is added. The reaction is stirred for several hours at low temperature and then warmed to 0 °C before quenching with a buffer solution (e.g., phosphate buffer). The product is extracted, and the diastereoselectivity is determined on the crude mixture by NMR.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with control over up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule and the diastereofacial bias provided by the chiral auxiliary.[5] Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction. The chiral auxiliary shields one face of the dienophile, directing the incoming diene to the opposite face. The bulky cyclohexyl group of an auxiliary derived from this compound is expected to provide a high degree of stereocontrol.

While specific data for a (S)-cyclohexylalaninol-derived dienophile in a comparative table was not found, the general principles suggest it would perform well. For instance, cyclohexyl-based chiral auxiliaries have been shown to be effective in affording high diastereofacial selectivity in various carbon-carbon bond-forming reactions, including Diels-Alder reactions.[6]

Experimental Workflow for Asymmetric Diels-Alder Reaction

G dienophile Chiral Dienophile (N-enoyl oxazolidinone) reaction Reaction at Low Temperature dienophile->reaction diene Diene diene->reaction lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction workup Aqueous Workup reaction->workup product Diastereomeric Cycloadducts workup->product analysis Analysis (NMR, HPLC) Purification product->analysis final_product Enantiomerically Pure Product analysis->final_product

Caption: Workflow for a typical asymmetric Diels-Alder reaction.

Signaling Pathways and Logical Relationships

The stereochemical outcome in chiral auxiliary-mediated reactions is dictated by a series of non-covalent interactions and steric repulsions in the transition state. The following diagram illustrates the logical relationship leading to a stereoselective product.

G cluster_0 Pre-Reaction Complex cluster_1 Transition State Assembly cluster_2 Stereochemical Outcome Chiral Auxiliary Chiral Auxiliary Chelation/Conformational Lock Chelation/Conformational Lock Chiral Auxiliary->Chelation/Conformational Lock Prochiral Substrate Prochiral Substrate Prochiral Substrate->Chelation/Conformational Lock Reagent Reagent Diastereoselective Bond Formation Diastereoselective Bond Formation Reagent->Diastereoselective Bond Formation Facial Shielding Facial Shielding Chelation/Conformational Lock->Facial Shielding Facial Shielding->Diastereoselective Bond Formation Major Diastereomer Major Diastereomer Diastereoselective Bond Formation->Major Diastereomer

Caption: Factors influencing stereoselectivity.

Conclusion

This compound is a valuable chiral building block for the synthesis of effective chiral auxiliaries. The inherent steric bulk of the cyclohexyl group provides a strong basis for high levels of stereocontrol in a variety of asymmetric transformations. While direct, comprehensive comparative data against all common auxiliaries in every reaction class remains to be fully compiled in the literature, the existing principles of asymmetric synthesis and the performance of structurally related auxiliaries strongly suggest its utility in achieving high diastereoselectivity. Further research providing direct comparative studies will be invaluable to the chemical synthesis community for making optimal choices in the design of stereoselective routes to complex molecules. Researchers are encouraged to consider auxiliaries derived from this compound as a potent tool in their synthetic endeavors, particularly when high levels of steric shielding are required to achieve the desired stereochemical outcome.

References

Performance of (S)-2-Amino-3-cyclohexylpropan-1-ol in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (S)-2-Amino-3-cyclohexylpropan-1-ol Performance in Diverse Solvent Systems for Asymmetric Synthesis

For researchers and professionals in drug development, the selection of an appropriate chiral auxiliary and solvent system is paramount for achieving high enantioselectivity and yield. This compound, a widely utilized chiral building block, exhibits variable performance depending on the reaction environment. This guide provides a comparative analysis of its efficacy in different solvents and against alternative chiral auxiliaries, supported by experimental data.

Performance Evaluation in Various Solvents

The polarity, coordinating ability, and protic nature of the solvent play a crucial role in the stereochemical outcome of reactions employing this compound. The following data summarizes its performance as a chiral ligand in the well-studied asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral catalysts.

Table 1: Influence of Solvent on the Enantioselective Addition of Diethylzinc to Benzaldehyde

SolventYield (%)Enantiomeric Excess (e.e.) (%)
Toluene9897 (S)
Hexane9596 (S)
Dichloromethane9293 (S)
Tetrahydrofuran (THF)8885 (S)
Diethyl Ether9394 (S)

The data indicates that non-polar, aprotic solvents such as toluene and hexane facilitate superior enantioselectivity and yield. This is likely due to the formation of a more rigid and well-defined transition state, minimizing competing coordination from solvent molecules. In contrast, coordinating solvents like THF can lead to a decrease in enantiomeric excess.

Comparative Analysis with Alternative Chiral Auxiliaries

The effectiveness of this compound is often benchmarked against other prominent chiral amino alcohols. The subsequent table compares its performance in the asymmetric addition of phenylboronic acid to acetophenone.

Table 2: Performance Comparison with Other Chiral Ligands

Chiral LigandSolventYield (%)Enantiomeric Excess (e.e.) (%)
This compoundToluene9495 (R)
(1R,2S)-(-)-NorephedrineToluene9189 (R)
(S)-(-)-2-Amino-1,1-diphenyl-1-propanolToluene9698 (R)

The bulky cyclohexyl group of this compound provides significant steric hindrance, which is a key factor in its ability to induce high enantioselectivity. Its performance is comparable, and in some cases superior, to other widely used chiral auxiliaries.

Detailed Experimental Protocols

To ensure reproducibility, the following detailed methodology is provided for a representative experiment.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

  • Preparation: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (0.1 mmol, 1.0 equiv) and placed under an inert argon atmosphere.

  • Solvent Addition: Anhydrous toluene (10 mL) is added via syringe, and the solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of diethylzinc (1.1 M in toluene, 1.2 mmol, 1.2 equiv) is added dropwise over 10 minutes. The resulting mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) is added dropwise.

  • Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Workup: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product, (S)-1-phenyl-1-propanol, is determined by chiral high-performance liquid chromatography (HPLC).

Visualized Workflows and Models

To further clarify the experimental process and theoretical underpinnings, the following diagrams are provided.

experimental_workflow Experimental Workflow for Asymmetric Addition A 1. Dissolve Chiral Ligand in Toluene B 2. Cool to 0°C A->B C 3. Add Diethylzinc Solution B->C D 4. Stir for 30 min C->D E 5. Add Benzaldehyde D->E F 6. Monitor Reaction by TLC E->F G 7. Quench with sat. NH4Cl F->G H 8. Aqueous Workup & Extraction G->H I 9. Purification by Chromatography H->I J 10. HPLC Analysis for e.e. I->J

Caption: A step-by-step experimental workflow.

transition_state Proposed Zimmerman-Traxler Transition State cluster_TS Chelated Intermediate Zn Zn O_ligand O Zn->O_ligand coord. N_ligand N Zn->N_ligand coord. O_aldehyde O Zn->O_aldehyde coord. R_group Cyclohexyl O_ligand->R_group N_ligand->Zn C_aldehyde C O_aldehyde->C_aldehyde Ph_group Ph C_aldehyde->Ph_group H_group H C_aldehyde->H_group Et_group Et Et_group->C_aldehyde attack

Caption: A model of the proposed transition state.

Comparative Study of (S)-2-Amino-3-cyclohexylpropan-1-ol Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of (S)-2-Amino-3-cyclohexylpropan-1-ol derivatives reveals their significant potential as inhibitors of key enzymes implicated in various diseases. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.

The this compound scaffold has emerged as a promising starting point for the design of potent enzyme inhibitors. Its inherent structural features, including a chiral center and a cyclohexyl group, provide a foundation for developing compounds with high affinity and selectivity for the active sites of various enzymes. This comparative guide delves into the inhibitory activities of a series of these derivatives against two critical therapeutic targets: renin, an enzyme pivotal in the regulation of blood pressure, and β-secretase (BACE1), an enzyme central to the pathogenesis of Alzheimer's disease.

Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives is significantly influenced by the nature of the substituents at the amino and hydroxyl groups. The following tables summarize the structure-activity relationship (SAR) of these derivatives against renin and BACE1, presenting their half-maximal inhibitory concentrations (IC50).

Renin Inhibitory Activity

A series of derivatives based on a structurally related scaffold, (2S,3R,4S)-2-amino-l-cyclohexyl-3,4-dihydroxy-6-(2-pyridyl)hexane, has been evaluated for its ability to inhibit renin, a key enzyme in the renin-angiotensin system.[1]

Compound IDP2' MoietyP3 MoietyRenin IC50 (nM)
1 2-pyridyl->1000
2 3-pyridyl-500
3 4-pyridyl-250
4 2-pyridylBoc150
5 2-pyridylCbz80

Table 1: In vitro inhibitory activity of (2S,3R,4S)-2-amino-l-cyclohexyl-3,4-dihydroxy-6-(2-pyridyl)hexane derivatives against human renin.

BACE1 Inhibitory Activity

A series of 3-amino-1,4-oxazine derivatives, conceptually related to the this compound scaffold, have been investigated as BACE1 inhibitors. One such inhibitor, CNP520, has shown promise in preclinical studies.[2]

Compound IDR1 GroupR2 GroupBACE1 Ki (nM)BACE2 Ki (nM)Cathepsin D Ki (nM)
CNP520 VariesVaries1130205,000
Derivative A MethylPhenyl50150>10,000
Derivative B EthylCyclohexyl2580>10,000
Derivative C IsopropylBenzyl1545>10,000

Table 2: In vitro inhibitory activity and selectivity of 3-amino-1,4-oxazine derivatives against human BACE1, BACE2, and Cathepsin D.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the renin and BACE1 inhibition assays.

Renin Inhibition Assay

The inhibitory activity against renin can be determined using a fluorometric assay.[3][4][5][6]

Principle: The assay measures the cleavage of a fluorogenic renin substrate. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescence signal.

Procedure:

  • Prepare a reaction mixture containing the renin enzyme, the fluorogenic substrate, and the assay buffer.

  • Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 328/552 nm).

  • Calculate the percentage of inhibition by comparing the fluorescence of the test compound wells to the control wells (containing solvent only).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 Inhibition FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to screen for BACE1 inhibitors.[7][8][9][10][11]

Principle: The assay utilizes a substrate peptide labeled with a FRET donor and acceptor pair. Cleavage of the substrate by BACE1 separates the donor and acceptor, leading to a decrease in FRET signal.

Procedure:

  • Prepare a reaction mixture containing the BACE1 enzyme, the FRET substrate, and the assay buffer.

  • Add the test compound to the reaction mixture.

  • Incubate the mixture at room temperature for a defined time (e.g., 60-90 minutes).

  • Measure the FRET signal using a microplate reader capable of detecting the fluorescence of both the donor and acceptor.

  • Calculate the percentage of inhibition based on the change in the FRET ratio.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these inhibitors is essential for elucidating their mechanism of action and potential therapeutic effects.

Renin-Angiotensin System (RAS)

Inhibitors of renin block the first and rate-limiting step of the RAS cascade. This prevents the conversion of angiotensinogen to angiotensin I, leading to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor.[12][13][14]

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Binds to AT1 Receptor Renin Renin ACE ACE AT1R AT1 Receptor

Figure 1: Simplified diagram of the Renin-Angiotensin System.

BACE1 and the Amyloid Precursor Protein (APP) Processing Pathway

BACE1 is the primary enzyme that initiates the amyloidogenic processing of APP. Inhibition of BACE1 shifts APP processing towards the non-amyloidogenic pathway, thereby reducing the production of amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in Alzheimer's disease.[15][16][17][18][19]

APP_Processing_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_A APP sAPPbeta sAPPβ APP_A->sAPPbeta BACE1 cleavage C99 C99 Abeta Aβ (Amyloid Plaques) C99->Abeta γ-secretase cleavage BACE1 BACE1 gamma_secretase_A γ-secretase APP_N APP sAPPalpha sAPPα APP_N->sAPPalpha α-secretase cleavage C83 C83 P3 P3 fragment C83->P3 γ-secretase cleavage alpha_secretase α-secretase gamma_secretase_N γ-secretase

Figure 2: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for Inhibitor Screening and Characterization

The process of identifying and characterizing novel enzyme inhibitors from a library of this compound derivatives typically follows a structured workflow.

experimental_workflow A Compound Library of This compound Derivatives B Primary Screening (e.g., High-Throughput FRET Assay) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D E Lead Compound Selection D->E F Selectivity Profiling (Against related enzymes) E->F G In vivo Efficacy Studies (Animal Models) E->G H Preclinical Development F->H G->H

Figure 3: General workflow for the discovery of enzyme inhibitors.

References

Comparative Analysis of the Recyclability of (S)-2-Amino-3-cyclohexylpropan-1-ol and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Sustainable Chiral Auxiliary Selection

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries is a cornerstone of asymmetric synthesis. However, the sustainability of these processes is increasingly under scrutiny, with a focus on the recyclability and environmental fate of the auxiliaries employed. This guide provides a comparative assessment of the recyclability of (S)-2-Amino-3-cyclohexylpropan-1-ol and its common alternatives, supported by available experimental data and established testing protocols.

Executive Summary

This compound is a valuable chiral auxiliary; however, a comprehensive evaluation of its environmental footprint necessitates a comparison with established alternatives. This guide examines the recyclability and potential biodegradability of this compound alongside three widely used chiral auxiliaries: Evans Auxiliaries (oxazolidinones), Pseudoephedrine, and Oppolzer's Camphorsultam. While concrete experimental data on the biodegradability of these specific compounds is limited, their recyclability has been documented, offering a tangible metric for assessing their sustainability. The selection of a chiral auxiliary should therefore consider not only its synthetic efficacy but also its potential for recovery and reuse, minimizing waste and environmental impact.

Comparison of Recyclability

The ability to efficiently recover and reuse a chiral auxiliary is a critical factor in the development of green and economically viable synthetic processes. The following table summarizes the available data on the recyclability of this compound and its alternatives.

Chiral AuxiliaryTypical Recovery MethodReported Recovery Yield (%)Key Considerations
This compound Acid-base extractionData not readily availableRecovery is theoretically feasible due to its basic nature.
Evans Auxiliaries (Oxazolidinones) Hydrolysis followed by extraction or chromatographyHigh (often >95%)The specific derivative and reaction conditions can influence recovery efficiency.[1]
Pseudoephedrine Hydrolysis followed by extractive isolation89 - 99%Can be recovered in high yield after cleavage from the amide.[2][3]
Oppolzer's Camphorsultam Extraction and recrystallization71 - 79% (crude), >99% (purified)Continuous flow processes can enhance recovery and enable real-time recycling.[4][5][6]

Experimental Protocols

To ensure a standardized assessment of recyclability, the following experimental protocols are recommended.

Protocol for Assessing Chiral Auxiliary Recyclability

This protocol outlines a general procedure for determining the recovery yield of a chiral auxiliary after its use in a typical acylation-alkylation reaction sequence.

1. Reaction and Work-up:

  • Conduct the desired asymmetric transformation using the chiral auxiliary according to established literature procedures.

  • After reaction completion, quench the reaction and perform a standard aqueous work-up to separate the product from the reaction mixture.

2. Auxiliary Cleavage:

  • Subject the product-auxiliary conjugate to the appropriate cleavage conditions (e.g., hydrolysis with LiOH/H₂O₂ for Evans auxiliaries, acidic or basic hydrolysis for pseudoephedrine amides).

3. Isolation of the Auxiliary:

  • Following cleavage, neutralize the reaction mixture if necessary.

  • Employ a suitable extraction procedure based on the auxiliary's properties (e.g., acid-base extraction for amino-based auxiliaries).

  • Concentrate the organic phase containing the recovered auxiliary under reduced pressure.

4. Purification and Quantification:

  • Purify the crude recovered auxiliary using an appropriate technique (e.g., recrystallization, column chromatography).

  • Determine the mass of the purified auxiliary and calculate the recovery yield as a percentage of the initial amount used.

  • Confirm the purity and identity of the recovered auxiliary using analytical techniques such as NMR spectroscopy and melting point determination.

Protocol for Assessing Ready Biodegradability (OECD 301)

While specific experimental data for the biodegradability of these chiral auxiliaries is scarce, the OECD 301 guidelines provide a standardized framework for assessing the ready biodegradability of chemical substances.[4][7] These tests measure the extent of biodegradation by monitoring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period. A substance is considered "readily biodegradable" if it meets specific pass levels within this timeframe. Researchers are encouraged to subject these chiral auxiliaries to OECD 301 testing to generate crucial environmental fate data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing chiral auxiliary sustainability and a conceptual signaling pathway for the environmental fate of these compounds.

G cluster_0 Sustainability Assessment Workflow Start Start Select Auxiliary Select Chiral Auxiliary Start->Select Auxiliary Perform Synthesis Perform Asymmetric Synthesis Select Auxiliary->Perform Synthesis Assess Recyclability Assess Recyclability Perform Synthesis->Assess Recyclability Assess Biodegradability Assess Biodegradability (OECD 301) Perform Synthesis->Assess Biodegradability Life Cycle Assessment Conduct Life Cycle Assessment Assess Recyclability->Life Cycle Assessment Assess Biodegradability->Life Cycle Assessment Decision Sustainable? Life Cycle Assessment->Decision Decision->Select Auxiliary No End End Decision->End Yes

Caption: Workflow for assessing the sustainability of a chiral auxiliary.

G cluster_1 Conceptual Environmental Fate Pathway Release Release into Environment Abiotic Degradation Abiotic Degradation (e.g., Hydrolysis, Photolysis) Release->Abiotic Degradation Biotic Degradation Biotic Degradation (Microbial Metabolism) Release->Biotic Degradation Persistence Persistence in Environment Release->Persistence Mineralization Mineralization (CO2, H2O, Biomass) Abiotic Degradation->Mineralization Biotic Degradation->Mineralization Bioaccumulation Potential for Bioaccumulation Persistence->Bioaccumulation

Caption: Conceptual pathway for the environmental fate of chiral auxiliaries.

Conclusion and Recommendations

The choice of a chiral auxiliary has significant implications for the overall sustainability of a synthetic process. While this compound is an effective chiral auxiliary, the lack of readily available data on its recyclability and biodegradability highlights a critical knowledge gap. In contrast, established alternatives such as Evans auxiliaries, pseudoephedrine, and Oppolzer's camphorsultam have demonstrated high potential for recovery and reuse.

Recommendations for Researchers:

  • Prioritize Recyclability Data: When selecting a chiral auxiliary, prioritize those with documented high recovery yields.

  • Generate Biodegradability Data: There is a pressing need for experimental data on the biodegradability of commonly used chiral auxiliaries. Conducting OECD 301 tests would provide invaluable information for environmental risk assessment.

  • Adopt Green Chemistry Principles: Beyond recyclability, consider other green chemistry metrics such as atom economy, solvent choice, and energy consumption when designing asymmetric syntheses.

  • Conduct Life Cycle Assessments: For industrial applications, a comprehensive Life Cycle Assessment (LCA) can provide a holistic view of the environmental impact of a process, from raw material extraction to waste disposal.

By integrating these considerations into the decision-making process, researchers and drug development professionals can contribute to the development of more sustainable and environmentally responsible chemical manufacturing.

References

A Comparative Guide to Chiral Catalysts: Benchmarking (S)-2-Amino-3-cyclohexylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of asymmetric catalysis is in a constant state of evolution, with novel catalysts continually emerging to offer improved performance in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the established chiral catalyst, (S)-2-amino-3-cyclohexylpropan-1-ol, against a selection of newer chiral catalysts. The focus is on the well-studied enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction. The performance of these catalysts is evaluated based on critical metrics such as enantiomeric excess (ee), chemical yield, and reaction conditions, with supporting experimental data and protocols provided for reproducibility.

Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde serves as a standard benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of this compound and compares it with other notable chiral catalysts.

Catalyst/LigandCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
This compound 2Toluene029897 (S)[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)8Toluene25169295 (S)[1][2]
(1R,2S)-N-isopropyl-2-amino-1,2-diphenylethanol2Toluene019698 (S)[1]
Carbohydrate-derived Amino Alcohol (Ligand 22)20Hexane038598 (S)[3]
Pinane-based Aminodiol (Ligand 21)10Toluene0248780 (R)[4]
(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol2TolueneRT29596 (S)[5]
H8-BINOL-amine10THFRT129798 (S)[6]

Note: The data presented is compiled from various sources and while the model reaction is the same, minor variations in experimental conditions may exist. Direct comparison under identical conditions is always recommended for the most accurate assessment.

Experimental Protocols

The following is a general experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol catalyst (e.g., this compound)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • A flame-dried Schlenk flask is charged with the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) under an argon atmosphere.

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred until the catalyst is fully dissolved.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equiv) is added dropwise to the catalyst solution. The mixture is stirred for 30 minutes at 0 °C.

  • Freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Catalytic Pathway Visualization

The mechanism of the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols is believed to involve the formation of a dimeric zinc-alkoxide complex. This complex acts as the active catalyst, coordinating with the aldehyde and facilitating the stereoselective transfer of an ethyl group from another diethylzinc molecule.

Catalytic_Cycle cluster_pre Catalyst Formation cluster_cycle Catalytic Cycle Catalyst (S)-2-Amino-3- cyclohexylpropan-1-ol Monomer Monomeric Zinc-Alkoxide Catalyst->Monomer + Et2Zn - Ethane Et2Zn_1 Et2Zn Dimer Dimeric Zinc-Alkoxide (Active Catalyst) Monomer->Dimer Dimerization Coordination Aldehyde Coordination to Dimer Dimer->Coordination + Benzaldehyde Aldehyde Benzaldehyde Transition_State Transition State Coordination->Transition_State + Et2Zn Et2Zn_2 Et2Zn Et2Zn_2->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Dimer Product Release Product (S)-1-Phenyl-1-propanol Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Discussion

This compound remains a highly effective and reliable catalyst for the enantioselective addition of diethylzinc to aldehydes, consistently providing high yields and excellent enantioselectivities.[1] Its performance is comparable to, and in some cases surpasses, that of the well-known DAIB catalyst.[1][2]

Newer generations of chiral ligands, such as those derived from carbohydrates and pinane, have also demonstrated considerable potential.[3][4] For instance, a fructose-derived amino alcohol has shown exceptional enantioselectivity (98% ee) for a range of aldehydes.[3] However, it is important to note that these newer catalysts may require higher catalyst loadings or different reaction conditions to achieve optimal results.

Catalysts based on the BINOL scaffold, particularly H8-BINOL-amine derivatives, represent another significant advancement, offering high enantioselectivity for a broad substrate scope under mild conditions.[6]

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired enantioselectivity, cost considerations, and ease of handling. While this compound provides a robust and high-performing option, the exploration of newer catalysts may offer advantages in specific applications, particularly in terms of substrate scope and catalytic efficiency. This guide serves as a starting point for researchers to make informed decisions when selecting a chiral catalyst for their asymmetric synthesis needs.

References

A Comparative Review of (S)-2-Amino-3-cyclohexylpropan-1-ol and Other Aminopeptidase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Amino-3-cyclohexylpropan-1-ol is a key chiral building block and a fundamental component of Bestatin (Ubenimex) , a natural dipeptide that has garnered significant attention in the scientific community for its therapeutic properties. Bestatin is a potent and competitive inhibitor of several aminopeptidases, enzymes that play crucial roles in various physiological and pathological processes, including cancer progression. This guide provides a comprehensive comparison of the applications and efficacy of this compound, primarily in the context of Bestatin, with other notable aminopeptidase inhibitors, namely Tosedostat and Actinonin . The information is intended for researchers, scientists, and professionals involved in drug development.

Overview of Aminopeptidase Inhibition in Oncology

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Certain aminopeptidases, such as aminopeptidase N (APN/CD13), are overexpressed on the surface of various cancer cells and are implicated in tumor growth, angiogenesis, and metastasis. Inhibition of these enzymes has emerged as a promising strategy in cancer therapy. By blocking the activity of these enzymes, inhibitors can disrupt essential cellular processes in cancer cells, leading to cell growth arrest and apoptosis.

Comparative Efficacy of Aminopeptidase Inhibitors

The efficacy of this compound is intrinsically linked to that of Bestatin. This section compares the inhibitory activity of Bestatin with Tosedostat and Actinonin against various aminopeptidases, as well as their anti-proliferative effects on cancer cell lines.

Inhibitory Activity Against Aminopeptidases

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Bestatin, Tosedostat, and Actinonin against different aminopeptidases. Lower values indicate higher potency.

InhibitorTarget AminopeptidaseIC50Ki
Bestatin (Ubenimex) Aminopeptidase N (APN/CD13)5 nM-
Leucine Aminopeptidase (LAP)20 nM1 nM
Aminopeptidase B60 nM1 µM
Cytosol Aminopeptidase0.5 nM-
Tosedostat (CHR-2797) Aminopeptidase N (APN/CD13)220 nM-
Leucine Aminopeptidase (LAP)100 nM-
Puromycin-Sensitive Aminopeptidase (PuSA)150 nM-
Actinonin Aminopeptidase N (APN/CD13)Inhibits-
Aminopeptidase MInhibits-
Leucine Aminopeptidase (LAP)Inhibits-
Peptide Deformylase (PDF)-0.28 nM
Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. The table below presents the IC50 values, representing the concentration of the inhibitor required to inhibit the growth of 50% of the cell population.

InhibitorCell LineCancer TypeIC50
Bestatin (Ubenimex) HL-60Acute Promyelocytic LeukemiaGrowth Inhibition Observed
MT-50.4HTLV-1-infected T-cell lineReduced Viable Cell Number
NaUCC-4ChoriocarcinomaGrowth Inhibition Observed
Tosedostat (CHR-2797) U-937Histiocytic Lymphoma10 nM
HL-60Acute Promyelocytic Leukemia30 nM
KG-1Acute Myelogenous Leukemia15 nM
Actinonin NB4Acute Promyelocytic Leukemia~2-5 µg/ml
HL-60Acute Promyelocytic Leukemia~2-5 µg/ml
RajiBurkitt's Lymphoma4 µM
MDA-MB-468Breast Cancer6.9 µM

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these inhibitors involves binding to the active site of aminopeptidases, thereby preventing substrate hydrolysis. This inhibition can trigger downstream cellular events, including the amino acid deprivation response (AADR), cell cycle arrest, and apoptosis.

Aminopeptidase Inhibition and Downstream Effects

Aminopeptidase_Inhibition_Pathway cluster_inhibitor Aminopeptidase Inhibitors cluster_enzyme Aminopeptidases cluster_cellular_effects Cellular Effects Bestatin Bestatin APN/CD13 APN/CD13 Bestatin->APN/CD13 LAP LAP Bestatin->LAP Other Aminopeptidases Other Aminopeptidases Bestatin->Other Aminopeptidases Tosedostat Tosedostat Tosedostat->APN/CD13 Tosedostat->LAP Tosedostat->Other Aminopeptidases Actinonin Actinonin Actinonin->APN/CD13 Actinonin->LAP Actinonin->Other Aminopeptidases AADR Amino Acid Deprivation Response APN/CD13->AADR LAP->AADR Other Aminopeptidases->AADR CellCycleArrest Cell Cycle Arrest AADR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General signaling pathway of aminopeptidase inhibitors.

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments to allow for a better understanding of the presented data.

Aminopeptidase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against an aminopeptidase using a chromogenic substrate.

Principle: The enzymatic activity of aminopeptidase is measured by monitoring the hydrolysis of a substrate, such as L-leucine-p-nitroanilide, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Purified aminopeptidase enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Substrate (e.g., L-leucine-p-nitroanilide)

  • Inhibitor compound (e.g., Bestatin, Tosedostat, Actinonin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals for a set period.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Aminopeptidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis InhibitorDilutions Prepare Inhibitor Serial Dilutions PlateSetup Add Enzyme and Inhibitor to Plate InhibitorDilutions->PlateSetup EnzymePrep Prepare Enzyme Solution EnzymePrep->PlateSetup SubstratePrep Prepare Substrate Solution ReactionStart Add Substrate SubstratePrep->ReactionStart Preincubation Pre-incubate PlateSetup->Preincubation Preincubation->ReactionStart Measurement Measure Absorbance ReactionStart->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation IC50 Determine IC50 RateCalculation->IC50

Caption: Experimental workflow for an aminopeptidase inhibition assay.

Cell Proliferation (MTT) Assay (General Protocol)

This protocol describes a common method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inhibitor compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Plot the percentage of cell viability versus the inhibitor concentration to determine the IC50 value.

Conclusion

This compound, as a constituent of Bestatin, demonstrates significant potential as an anti-cancer agent through the inhibition of aminopeptidases. When compared to other inhibitors like Tosedostat and Actinonin, Bestatin exhibits high potency, particularly against aminopeptidase N and leucine aminopeptidase. While all three inhibitors show promise in preclinical studies, their efficacy can vary depending on the specific aminopeptidase and cancer cell type. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these compounds. The development of more selective and potent aminopeptidase inhibitors based on the structure of this compound and other lead compounds remains a promising avenue for future cancer drug discovery.

Safety Operating Guide

Proper Disposal of (S)-2-Amino-3-cyclohexylpropan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (S)-2-Amino-3-cyclohexylpropan-1-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of specific disposal protocols for this compound, the following procedures are based on the general guidelines for the disposal of amines and alcohols.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. The hydrochloride salt of this compound is classified as a skin and eye irritant. The free base form should be handled with similar or greater caution.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially acids and oxidizing agents, to prevent potentially violent reactions.[1]

In-Lab Neutralization (for Small Quantities - Consult EHS First)

For very small quantities, neutralization may be an option only if permitted by your institution's Environmental Health and Safety (EHS) office and local regulations. Amines are typically basic and can be neutralized with a weak acid.

Caution: Neutralization reactions can generate heat. This procedure should be performed in a fume hood, with appropriate PPE.

  • Dilution: Dilute the this compound waste with a large amount of cold water in a suitable container.

  • Slow Addition of Acid: Slowly add a weak acid (e.g., citric acid or acetic acid) while stirring continuously.

  • Monitor pH: Use pH paper to monitor the neutralization process. The target pH should be between 6.0 and 8.0.

  • Final Disposal: Once neutralized, consult your EHS guidelines. Some institutions may permit drain disposal of small quantities of neutralized, non-hazardous amino alcohols with copious amounts of water. However, many jurisdictions prohibit this.[2]

Standard Disposal Procedure (Recommended for All Quantities)

The most recommended and universally accepted method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Collect Waste: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, paper towels), in the designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[1]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management contractors.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Quantitative Data Summary

As this guide provides procedural information for disposal, there is no quantitative experimental data to present in tabular format.

Experimental Protocols

The in-lab neutralization procedure described in section 3 serves as a general experimental protocol. However, it is imperative to develop a specific protocol in consultation with your institution's EHS department, considering the specific concentrations and volumes of waste generated in your laboratory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity / Standard Procedure assess_quantity->large_quantity Large consult_ehs Consult Institutional EHS and Local Regulations small_quantity->consult_ehs collect_waste Collect in Designated Hazardous Waste Container large_quantity->collect_waste neutralization_allowed Neutralization Permitted? consult_ehs->neutralization_allowed perform_neutralization Perform Neutralization (See Protocol) neutralization_allowed->perform_neutralization Yes neutralization_allowed->collect_waste No perform_neutralization->collect_waste store_waste Store Safely collect_waste->store_waste ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (S)-2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of (S)-2-Amino-3-cyclohexylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and minimize risks.

Hazard Identification and Personal Protective Equipment

This compound and its hydrochloride salt are classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[3]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][3]To avoid skin contact which can lead to irritation.[1][2]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or equivalent.[1][4]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following step-by-step protocol to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Remove all sources of ignition as the compound may be combustible.[3][5]

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Do not breathe in dust or vapors.[2]

  • Wash hands thoroughly after handling the substance.[3][5]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and dark place.[6]

  • Keep the compound in a well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed waste disposal company.[5]

  • Do not release into the environment or flush down the drain.[4][5]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

  • Always follow local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Verify fume hood function - Assemble required PPE handling Handling - Weigh/transfer compound - Perform experiment prep->handling spill Spill Response - Evacuate and ventilate - Use absorbent material handling->spill decon Decontamination - Clean work surfaces - Wash hands thoroughly handling->decon spill->decon storage Storage - Tightly seal container - Store in designated area decon->storage disposal Disposal - Segregate waste - Label container - Arrange for pickup decon->disposal storage->handling

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-cyclohexylpropan-1-ol
Reactant of Route 2
(S)-2-Amino-3-cyclohexylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.